molecular formula C4H6O2 B569076 gamma-Butyrolactone-13C4 CAS No. 848486-92-0

gamma-Butyrolactone-13C4

Numéro de catalogue: B569076
Numéro CAS: 848486-92-0
Poids moléculaire: 90.059
Clé InChI: YEJRWHAVMIAJKC-JCDJMFQYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

gamma-Butyrolactone-13C4 is a stable isotope-labeled compound where all four carbon atoms are the 13C isotope, providing a crucial tool for advanced analytical research. Its primary application is as an internal standard in quantitative mass spectrometry, particularly in forensic and clinical toxicology. It enables the highly precise and accurate measurement of endogenous and exogenous levels of gamma-hydroxybutyric acid (GHB) and its precursor GBL in biological matrices such as blood, urine, and oral fluid. By using this 13C4-labeled analog, researchers can correct for losses during sample preparation and matrix effects during analysis, which is critical for reliably differentiating between naturally occurring GHB and GHB resulting from external administration . From a pharmacological perspective, GBL is rapidly converted in vivo to GHB by paraoxonase (lactonase) enzymes found in the blood . GHB is a central nervous system depressant with a biphasic mechanism of action, exhibiting euphoric effects at lower doses and sedative effects at higher doses, which can lead to unconsciousness . The 13C4-labeled variant allows researchers to trace the pharmacokinetics, metabolic fate, and conversion rates of GBL to GHB without interference from the endogenous background, providing invaluable data for substance metabolism and toxicokinetic studies. Furthermore, the gamma-butyrolactone structure is a privileged scaffold in medicinal chemistry, found in several FDA-approved drugs and numerous biologically active natural and synthetic molecules with diverse activities, including anti-inflammatory, anticancer, and antibiotic properties . This makes gamma-Butyrolactone-13C4 a valuable compound not only in toxicology but also in broader pharmaceutical and chemical research, facilitating the development of analytical methods and the study of lactone-containing bioactive molecules.

Propriétés

IUPAC Name

(2,3,4,5-13C4)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJRWHAVMIAJKC-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13CH2][13C](=O)O[13CH2]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745818
Record name (~13~C_4_)Oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.060 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848486-92-0
Record name (~13~C_4_)Oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 848486-92-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: The Certificate of Analysis for gamma-Butyrolactone-13C4 (GBL-13C4)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Anchor of Quantitative Certainty

In the high-stakes environments of forensic toxicology and pharmacokinetic profiling, the Certificate of Analysis (CoA) is not merely a receipt; it is the primary document of metrological traceability.

gamma-Butyrolactone-13C4 (GBL-13C4) serves as a stable isotope-labeled internal standard (SIL-IS). Its primary function is to correct for variability in extraction efficiency, matrix effects, and ionization suppression during Mass Spectrometry (MS) analysis. Because GBL exists in a pH-dependent equilibrium with gamma-Hydroxybutyric acid (GHB), the integrity of the GBL-13C4 reference material is critical. If the internal standard degrades or contains unlabeled impurities, the quantitative result—potentially evidence in a court of law—is compromised.

This guide deconstructs the GBL-13C4 CoA, translating its data points into actionable laboratory protocols.

Anatomy of the CoA: Critical Parameters

A compliant CoA for a reference standard (ISO 17034) must validate three core pillars: Identity , Purity , and Isotopic Enrichment .

Identity & Physical Data

The CoA must unequivocally prove the substance is GBL-13C4 and not its hydrolysis product (GHB) or a structural isomer.

ParameterSpecification (Typical)Technical Significance
Chemical Name gamma-Butyrolactone-13C4Confirms the lactone ring structure.
Molecular Formula

C

H

O

All 4 carbons are replaced with Carbon-13.
Molecular Weight ~90.1 g/mol +4 Da shift from natural GBL (86.1 g/mol ). Essential for setting MS precursor ions.
CAS Number Variable/GenericOften listed as the unlabeled CAS (96-48-0) with a "labeled" note, or a specific isotope CAS if assigned.
Appearance Colorless, hygroscopic liquidCaution: Yellowing indicates oxidation; turbidity suggests water absorption/hydrolysis.
Isotopic Enrichment (Atom % Excess)

This is the defining characteristic of the product. It quantifies the probability that a given molecule contains the heavy isotope.

  • Requirement: >99 atom %

    
    C.
    
  • Why it matters: If the enrichment is low (e.g., 90%), a significant portion of the standard exists as

    
    C
    
    
    
    or
    
    
    C
    
    
    isotopologues. These "lighter" versions may overlap with the isotopic envelope of the analyte (natural GBL), causing "crosstalk" or spectral interference, leading to false positives or overestimation of the analyte.
Chemical Purity vs. Isotopic Purity

Researchers often confuse these two metrics.

  • Chemical Purity (>98%): The fraction of the sample that is chemically GBL (regardless of isotope). Impurities might include 1,4-butanediol or succinic acid.

  • Isotopic Purity (>99%): The fraction of the GBL molecules that are fully labeled (

    
    C
    
    
    
    ).

Technical Deep Dive: Analytical Validation

The values on the CoA are derived from a specific validation workflow. Understanding this helps you troubleshoot your own assays.

The Validation Workflow (Graphviz)

CoA_Validation cluster_QC Quality Control (QC) Battery Raw_Synthesis Raw Synthesis (GBL-13C4) Purification Distillation/Purification Raw_Synthesis->Purification Identity Identity Check (1H-NMR, IR) Purification->Identity Purity Chemical Purity (GC-FID / qNMR) Purification->Purity Isotopes Isotopic Enrichment (LC-MS / GC-MS) Purification->Isotopes Water Water Content (Karl Fischer) Purification->Water CoA_Gen CoA Generation (Certified Values) Identity->CoA_Gen Structure Confirmed Purity->CoA_Gen % Purity Isotopes->CoA_Gen Atom % 13C Water->CoA_Gen Correction Factor

Figure 1: The metrological chain of custody from synthesis to certification. Each analytical node contributes a specific value to the final CoA.

Key Analytical Techniques Explained
A. Mass Spectrometry (GC-MS or LC-MS)
  • Purpose: Determines Isotopic Enrichment.

  • Mechanism: The lab analyzes the ratio of the molecular ion (

    
    ) to the unlabeled ion (
    
    
    
    ).
  • User Note: Check the CoA for the "Unlabeled Content" . Ideally, this should be <0.5%. If your study involves trace-level detection of GBL, a standard with high unlabeled content will contaminate your sample with the very drug you are trying to measure.

B. Karl Fischer Titration (Water Content)
  • Purpose: Measures residual moisture.

  • Causality: GBL is hygroscopic .[1][2] It absorbs atmospheric water.

  • The Trap: Water does not just dilute the sample; it promotes the hydrolysis of GBL into GHB (especially if pH shifts).

  • Protocol Adjustment: If the CoA lists water content as 1.5%, you must correct your weighing calculations.

    
    
    

Experimental Protocol: Using GBL-13C4 as an Internal Standard

This protocol ensures the CoA data is correctly applied to a quantitative workflow (e.g., forensic urine analysis).

The GBL/GHB Equilibrium Challenge

GBL is a lactone.[3][4][5][6] In basic conditions (pH > 10), it hydrolyzes to GHB. In acidic conditions (pH < 4), GHB lactonizes to GBL.

  • Rule: You must stabilize the matrix pH immediately upon sampling.

  • CoA Implication: Store the standard in a desiccator. If the CoA indicates the standard was dissolved in methanol, ensure the cap is PTFE-lined to prevent evaporation and moisture ingress.

Step-by-Step Workflow

Prerequisites:

  • GBL-13C4 Standard (refer to CoA for purity).

  • Matrix (Urine/Blood).[5][7]

  • Acidifying agent (H2SO4 or HCl).[5]

Step 1: Preparation of Stock Solution

  • Calculate the correction factor using the CoA Purity and Water Content (see formula in Section 3.2).

  • Dissolve GBL-13C4 in Acetonitrile or Methanol (anhydrous). Avoid water to prevent hydrolysis.

  • Target Concentration: 1.0 mg/mL (corrected).

Step 2: Sample Spiking (The "Zero Hour")

  • Add the Internal Standard (GBL-13C4) to the biological sample before any extraction or derivatization.

  • Why? This locks in the ratio. Any loss of GBL during extraction will happen equally to the analyte and the 13C4-standard.

Step 3: Lactonization (Total GBL+GHB Determination)

  • Most forensic protocols convert all GHB to GBL using strong acid and heat.

  • Reaction:

    
    
    
  • Validation: The 13C4 label on the butyrolactone ring is stable under these acidic conditions (unlike deuterium labels, which can sometimes undergo H/D exchange in strong acids).

Analytical Pathway Diagram

Analysis_Workflow cluster_Data Data Processing Sample Biological Sample (Contains GBL + GHB) Spike Spike IS (GBL-13C4) Sample->Spike Correct for Volume Acid Acid Hydrolysis (Convert GHB -> GBL) Spike->Acid pH < 2, 80°C Extract Liquid-Liquid Extraction (Chloroform/Benzene) Acid->Extract GBL partitions to Organic GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Inject Organic Layer Ratio Calculate Area Ratio (Analyte m/z 86 : IS m/z 90) GCMS->Ratio

Figure 2: Analytical workflow for Total GBL determination. The IS is added prior to the acid conversion step to track recovery.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . Recommendations, Version 8.0. (2019). Link

  • National Institute of Standards and Technology (NIST) . Certificate of Analysis: Standard Reference Materials. Link

  • PubChem . gamma-Butyrolactone Compound Summary. National Library of Medicine. Link

  • European Commission . Guidelines for performance of analytical methods and interpretation of results (2002/657/EC). Link

Sources

Ensuring Scientific Rigor: A Guide to the Isotopic Purity and Enrichment of γ-Butyrolactone-¹³C₄

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

Isotopically labeled compounds are indispensable tools in modern scientific research, enabling precise tracking and quantification in complex biological and chemical systems.[1][2][3] Gamma-Butyrolactone-¹³C₄ (GBL-¹³C₄), a stable isotope-labeled analog of the widely used solvent and chemical intermediate GBL, offers researchers a powerful probe for applications ranging from metabolic flux analysis to pharmacokinetic studies.[1][4] The utility of GBL-¹³C₄ is, however, fundamentally dependent on its isotopic quality. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and verifying the isotopic purity and enrichment of GBL-¹³C₄. We will delve into the core analytical methodologies, present field-proven experimental protocols, and explain the causality behind experimental choices to ensure data integrity and reproducibility.

The Critical Distinction: Isotopic Purity vs. Isotopic Enrichment

In the realm of stable isotope-labeled compounds, the terms 'purity' and 'enrichment' are often used interchangeably, yet they describe distinct and critical quality attributes. A failure to appreciate this distinction can lead to significant errors in experimental interpretation.

  • Isotopic Enrichment refers to the abundance of the desired isotope (¹³C) relative to its natural abundance. It is a measure of how successfully the heavier isotope has been incorporated into the molecule. For GBL-¹³C₄, this quantifies the percentage of carbon atoms that are ¹³C instead of the naturally predominant ¹²C.

  • Isotopic Purity , conversely, is a measure of the molecular fidelity of the labeling. It defines the percentage of molecules in the sample that contain the label at all intended positions. For GBL-¹³C₄, this means the proportion of molecules where all four carbon atoms are ¹³C. A sample can have high isotopic enrichment at each carbon position but lower isotopic purity if a significant fraction of molecules contains a mix of ¹³C and ¹²C atoms.

For quantitative applications, such as using GBL-¹³C₄ as an internal standard in isotope dilution mass spectrometry, high isotopic purity (>98%) is paramount to ensure the accuracy of the measurements.[5][6]

Foundational Analytical Techniques for Isotopic Characterization

The determination of isotopic purity and enrichment relies on analytical techniques that can differentiate molecules based on mass or nuclear properties. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the gold-standard methods for this purpose.[2]

Mass Spectrometry (MS): A Mass-Based Interrogation

Mass spectrometry is the most direct method for assessing isotopic incorporation.[3][7] By ionizing the GBL-¹³C₄ molecules and separating them based on their mass-to-charge ratio (m/z), we can visualize the distribution of isotopologues.

  • The Principle of Causality: Unlabeled GBL (¹²C₄H₆O₂) has a molecular weight of approximately 86.09 g/mol . The fully labeled GBL-¹³C₄ (¹³C₄H₆O₂) has a molecular weight of approximately 90.09 g/mol . This 4-dalton mass shift provides a clear and unambiguous signal for detection. The relative intensities of the ion peaks corresponding to the unlabeled (M+0), partially labeled (M+1, M+2, M+3), and fully labeled (M+4) molecules allow for a precise calculation of isotopic purity and enrichment.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with MS is the preferred method for GBL analysis.[6][8] The gas chromatograph separates the GBL from any solvent or non-volatile impurities, ensuring that a pure compound enters the mass spectrometer for analysis. This separation step is crucial for accurate isotopic analysis, preventing interference from co-eluting species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Confirmation

NMR spectroscopy provides detailed structural information and offers an orthogonal method to confirm isotopic labeling.[2][9]

  • ¹³C NMR: This technique directly observes the ¹³C nuclei. For GBL-¹³C₄, a ¹³C NMR spectrum will show signals corresponding to the four labeled carbon atoms. The high enrichment means these signals will be exceptionally strong compared to a spectrum of unlabeled GBL acquired under identical conditions. Critically, the presence of ¹³C-¹³C coupling patterns can definitively confirm the incorporation of multiple adjacent ¹³C atoms, a hallmark of high isotopic purity.

  • ¹H NMR: While ¹H NMR does not directly detect carbon, it provides valuable confirmatory data. The protons in GBL-¹³C₄ are coupled to the adjacent ¹³C nuclei, resulting in a splitting of the proton signals. This complex splitting pattern is distinctly different from the simpler spectrum of unlabeled GBL and serves as a robust confirmation of ¹³C incorporation.[10]

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating steps and parameters that ensure the trustworthiness and accuracy of the results.

Protocol 1: Isotopic Purity and Enrichment by GC-MS

This protocol provides a step-by-step method for the quantitative determination of isotopic distribution.

1. Sample Preparation:

  • Accurately prepare a stock solution of the GBL-¹³C₄ test sample in a high-purity solvent such as acetonitrile or methanol to a concentration of approximately 1 mg/mL.
  • Prepare a series of dilutions from the stock solution to create working standards (e.g., 1, 5, 10, 50, 100 µg/mL). This step validates the instrument's linear response.
  • Prepare an unlabeled GBL standard at a similar concentration to serve as a reference.

2. Instrumentation and Parameters:

  • Gas Chromatograph: Use a capillary column suitable for polar analytes (e.g., Agilent DB-WAX or J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm).
  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 220°C and hold for 5 minutes. This temperature ramp is designed to ensure good separation of GBL from any potential volatile impurities.
  • Injector: Splitless mode at 250°C.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a robust and highly reproducible ionization method, making it ideal for creating a standardized fragmentation pattern.
  • Scan Range: Scan from m/z 35 to 120. This range comfortably covers the molecular ions and key fragments of both labeled and unlabeled GBL.

3. Data Analysis and Interpretation:

  • Acquire the mass spectrum for the GBL peak.
  • Identify the molecular ion cluster for GBL-¹³C₄ (expected around m/z 90) and unlabeled GBL (m/z 86).
  • Calculate the Isotopic Purity by determining the area of the M+4 peak (m/z 90) as a percentage of the total area of all GBL-related molecular ion peaks (M to M+4).
  • Formula: Isotopic Purity (%) = [Area(M+4) / (Area(M) + Area(M+1) + ... + Area(M+4))] x 100
Protocol 2: Structural Confirmation by NMR Spectroscopy

This protocol confirms the position and extent of labeling.

1. Sample Preparation:

  • Dissolve ~10-20 mg of GBL-¹³C₄ in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
  • Add a small amount of Tetramethylsilane (TMS) as an internal chemical shift reference (0 ppm).

2. Instrumentation and Parameters (400 MHz Spectrometer):

  • ¹³C{¹H} NMR:
  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
  • Number of Scans: 128 scans. A higher number of scans ensures a good signal-to-noise ratio for detecting any low-level unlabeled species.
  • Spectral Width: 0 to 200 ppm.
  • ¹H NMR:
  • Pulse Program: Standard ¹H experiment (e.g., zg30).
  • Number of Scans: 16 scans.

3. Data Analysis and Interpretation:

  • In the ¹³C spectrum, confirm the presence of signals at the expected chemical shifts for the four carbon atoms of the GBL backbone.
  • In the ¹H spectrum, observe the complex splitting patterns of the proton signals due to ¹H-¹³C coupling, comparing them to the spectrum of an unlabeled GBL standard. The absence of simple multiplets confirms high levels of ¹³C incorporation.

Data Presentation and Visualization

Clear presentation of data is essential for communicating the quality of the isotopically labeled standard.

Table 1: Representative Certificate of Analysis Data for GBL-¹³C₄
ParameterMethodSpecificationResult
Chemical Purity GC-FID≥ 98.0%99.5%
Isotopic Enrichment GC-MS≥ 99 atom % ¹³C99.6 atom %
Isotopic Purity GC-MS≥ 98%99.1%
Structure Confirmation ¹H NMR, ¹³C NMRConforms to structureConforms
Diagrams of Experimental Workflows

A logical workflow ensures that all necessary checks and validations are performed systematically.

GBL_Characterization_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Measurement cluster_2 Phase 3: Data Analysis & Reporting Sample GBL-¹³C₄ Sample Receipt Prep_GC Sample Prep for GC-MS (Dilution Series) Sample->Prep_GC Prep_NMR Sample Prep for NMR (Dissolution in CDCl₃) Sample->Prep_NMR GCMS GC-MS Analysis (EI, Scan Mode) Prep_GC->GCMS NMR NMR Analysis (¹H and ¹³C Spectra) Prep_NMR->NMR Analysis Calculate Isotopic Purity & Enrichment from MS Data GCMS->Analysis Confirm Confirm Structure & Labeling via NMR Data NMR->Confirm Report Generate Certificate of Analysis Analysis->Report Confirm->Report

Caption: Overall workflow for the characterization of GBL-¹³C₄.

MS_Data_Analysis_Flow TIC Acquire Total Ion Chromatogram (TIC) Extract Extract Mass Spectrum for GBL Peak TIC->Extract 1. Elution Time Identify Identify Molecular Ion Cluster (m/z 86 to 91) Extract->Identify 2. Spectral Data Integrate Integrate Peak Areas (M to M+4) Identify->Integrate 3. Ion Intensities Calculate Calculate Isotopic Purity (M+4 / Σ(M to M+4)) Integrate->Calculate 4. Area Ratios Result Final Isotopic Purity Value Calculate->Result

Caption: Logical flow for calculating isotopic purity from GC-MS data.

Conclusion

The robust characterization of γ-Butyrolactone-¹³C₄ is not merely a quality control exercise; it is a prerequisite for generating reliable and reproducible scientific data. By employing orthogonal analytical techniques like GC-MS and NMR spectroscopy within a framework of self-validating protocols, researchers can proceed with confidence in the isotopic integrity of their labeled standard. This guide provides the foundational knowledge and practical steps to ensure that the GBL-¹³C₄ used in demanding applications meets the highest standards of scientific rigor.

References

  • Saudan, C., et al. (2007). Carbon isotopic ratio analysis by gas chromatography/combustion/isotope ratio mass spectrometry for the detection of gamma-hydroxybutyric acid (GHB) administration to humans. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Available at: [Link]

  • Keating, S. T., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites. Available at: [Link]

  • Giavalisco, P., et al. (2011). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry. Available at: [Link]

  • Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology. Available at: [Link]

  • NBDAC. (2023). γ-Butyrolactone application fields. Available at: [Link]

  • Rosi, L., et al. (2013). Determination of GHB and its precursors (GBL and 1,4-BD) in dietary supplements through the synthesis of their isotopologues and analysis by GC-MS method. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • SWGDrug. (2005). gamma-butyrolactone. Available at: [Link]

  • PubChem. (n.d.). Gamma-Butyrolactone. National Center for Biotechnology Information. Available at: [Link]

  • Bingol, K., et al. (2016). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Available at: [Link]

  • McLean, N. M., et al. (2024). Recommendations for the reporting and interpretation of isotope dilution U-Pb geochronological information. GSA Bulletin. Available at: [Link]

  • Kourdis, P. D., et al. (2020). Unravelling the γ-butyrolactone network in Streptomyces coelicolor by computational ensemble modelling. PLOS Computational Biology. Available at: [Link]

  • ResearchGate. (n.d.). The 1H-NMR results of GBL spiked into simulated acidic solution (a) and other seven popular beverages (b–h). Available at: [Link]

  • U.S. Geological Survey. (n.d.). Fundamentals of Stable Isotope Geochemistry. Available at: [Link]

  • Al-Nayeema, S. T., et al. (2023). Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). The gamma-butyrolactone system from Streptomyces filipinensis reveals novel clues to understand secondary metabolism control. Available at: [Link]

  • Power, J. D., et al. (2012). Report on the Analysis of Common Beverages Spiked With Gamma-Hydroxybutyric Acid (GHB) and Gamma-Butyrolactone (GBL) Using NMR and the PURGE Solvent-Suppression Technique. Forensic Science International. Available at: [Link]

Sources

Technical Deep Dive: 13C-Labeled Compounds in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbon-13 (


) is a stable, non-radioactive isotope of carbon with a natural abundance of approximately 1.1%.[1][2][3] Unlike the radioisotope 

,

poses no radiation hazard and allows for the detection of positional information via Nuclear Magnetic Resonance (NMR) and mass isotopomer distribution analysis via Mass Spectrometry (MS). This guide details the high-impact applications of

-labeled compounds, moving beyond basic principles to the specific experimental protocols and mechanistic logic required for high-fidelity data generation in metabolic flux analysis (MFA), structural biology, and clinical diagnostics.

Section 1: Metabolic Flux Analysis ( -MFA)

The Gold Standard for Cellular Metabolism [2]

Metabolic Flux Analysis (MFA) quantifies the rate of turnover of metabolites through intracellular pathways.[4] It is the only technique that measures flux (reaction rates) rather than just metabolite abundance (pool size).

Strategic Tracer Selection

The choice of tracer dictates the resolution of the flux map. A common error is using uniformly labeled glucose ([U-


]-glucose) for all experiments. While useful for total enrichment, it fails to resolve parallel pathways that rearrange carbon backbones differently.
TracerPrimary ApplicationMechanistic Logic
[1,2-

]-Glucose
Glycolysis vs. Pentose Phosphate Pathway (PPP)Distinguishes PPP flux (which cleaves C1) from Glycolysis (which preserves the C1-C2 bond).
[U-

]-Glucose
Polymer Biosynthesis / Total TurnoverProvides maximum signal intensity for detecting incorporation into biomass (lipids, proteins).
[U-

]-Glutamine
TCA Cycle AnaplerosisTracks carbon entry into the TCA cycle via glutaminolysis, critical in cancer metabolism studies.
[1-

]-Pyruvate
Hyperpolarized MRI (Warburg Effect)Specifically monitors the conversion of Pyruvate to Lactate (C1 label becomes C1-Lactate).
Experimental Workflow: -Glucose Tracing

Objective: Determine the relative flux of Glycolysis vs. PPP in cancer cell lines.

Protocol:

  • Media Preparation: Prepare DMEM lacking glucose and glutamine. Supplement with 10% dialyzed FBS (to remove endogenous unlabeled metabolites) and 10 mM [1,2-

    
    ]-glucose.
    
  • Steady-State Labeling: Seed cells (

    
    ) and culture for 24–48 hours. Critical Step: Isotopic steady state is reached when the labeling pattern of intracellular metabolites remains constant (typically 5 cell doublings).
    
  • Quenching: Rapidly wash cells with ice-cold saline. Quench metabolism immediately with 80% MeOH/Water at -80°C. Causality: Slow quenching alters the metabolite pool sizes, invalidating flux calculations.

  • Analysis: Analyze polar extracts via GC-MS or LC-MS/MS.

  • Data Processing: Correct for natural isotope abundance using software like IsoCor or INCA.

Logic Visualization: MFA Workflow

MFA_Workflow cluster_0 Input cluster_1 Cellular Phase cluster_2 Analytical Phase cluster_3 Computational Phase Tracer 13C-Tracer Selection (e.g., [1,2-13C] Glucose) Culture Cell Culture (Steady State) Tracer->Culture Metabolism Metabolic Rearrangement Culture->Metabolism Quench Rapid Quench (-80°C MeOH) Metabolism->Quench MS_Analysis Mass Spectrometry (Isotopologues) Quench->MS_Analysis MID Mass Isotopomer Distribution (MID) MS_Analysis->MID FluxMap Flux Map Generation MID->FluxMap caption Figure 1: End-to-end workflow for 13C Metabolic Flux Analysis.

Section 2: Structural Biology via NMR

Protein Structure Determination

In protein NMR,


 enrichment is mandatory for proteins >10 kDa to resolve spectral overlap and enable triple-resonance experiments (e.g., HNCA, HN(CO)CA).
Protocol: Minimal Media Expression

To achieve >95% enrichment, recombinant proteins must be expressed in defined minimal media.

Reagents:

  • M9 Salts (10x):

    
    , 
    
    
    
    ,
    
    
    .
  • Carbon Source:

    
     [U-
    
    
    
    ]-Glucose.[5]
  • Nitrogen Source:

    
    
    
    
    
    .

Step-by-Step Methodology:

  • Pre-Culture: Inoculate a single colony into 5 mL LB media (unlabeled). Grow for 6-8 hours.

  • Adaptation: Transfer cells into 50 mL M9 minimal media (containing unlabeled glucose/NH4Cl) to adapt the bacterial machinery to defined conditions.

  • Induction Setup: Centrifuge adaptation culture, wash pellet with PBS (to remove unlabeled carbon), and resuspend in 1 L of M9 media containing

    
    -Glucose  and 
    
    
    
    -Ammonium Chloride
    .
  • Induction: Grow to

    
    , then induce with IPTG.
    
  • Harvest: Centrifuge and store pellet at -80°C.

Technical Insight - Fractional Labeling: For very large proteins (>25 kDa), uniform


 labeling can cause rapid signal decay due to strong 

-

dipolar couplings. A proven strategy is to use 20% [U-

]-Glucose
mixed with 80% natural abundance glucose. This breaks the

spin networks, sharpening the lines and improving resolution in the solid-state or liquid-state spectra [1].

Section 3: Clinical Diagnostics

The


-Urea Breath Test (UBT) 

The UBT is the non-invasive standard for detecting Helicobacter pylori.[6][7][8] It relies on the high urease activity of the pathogen, which cleaves


-urea into 

and

.
Self-Validating Protocol

This protocol includes a "Citric Acid" step, which is crucial for delaying gastric emptying, ensuring the urea substrate remains in the stomach long enough to react with the bacteria.

  • Fasting: Patient fasts for >4 hours.

  • Baseline Sample (

    
    ):  Patient exhales into a breath bag to establish the baseline 
    
    
    
    /
    
    
    ratio.
  • Substrate Administration: Patient drinks a solution containing 75 mg

    
    -Urea and 1.5 g Citric Acid.
    
  • Reaction Phase: Wait 20–30 minutes.

  • Post-Dose Sample (

    
    ):  Patient exhales into a second bag.
    
  • Analysis: Measure the Delta Over Baseline (DOB) using Isotope Ratio Mass Spectrometry (IRMS). A DOB > 2.5–3.0‰ indicates active infection [2].

Mechanism of Action

UBT_Mechanism Ingestion Ingestion: 13C-Urea + Citric Acid Stomach Stomach Environment (Acidic pH) Ingestion->Stomach Bacteria H. pylori Urease Enzyme Stomach->Bacteria Reaction Hydrolysis Reaction: (NH2)2-13CO + H2O -> 2NH3 + 13CO2 Bacteria->Reaction Bloodstream Absorption of 13CO2 into Bloodstream Reaction->Bloodstream Lungs Exhalation via Lungs Bloodstream->Lungs Detection Detection: IRMS Analysis of Breath Lungs->Detection caption Figure 2: Physiological pathway of the 13C-Urea Breath Test.

Section 4: Hyperpolarized -MRI

The New Frontier in Oncology

Conventional MRI detects water protons (


). Hyperpolarized 

-MRI increases the sensitivity of

detection by >10,000-fold using Dynamic Nuclear Polarization (DNP). This allows for real-time imaging of metabolic conversion in vivo.

Key Application: Differentiation of aggressive tumors. Aggressive tumors exhibit the "Warburg Effect," converting Pyruvate to Lactate even in the presence of oxygen.

  • Tracer: Hyperpolarized [1-

    
    ]-Pyruvate.[9][10]
    
  • Readout: The ratio of [1-

    
    ]-Lactate to [1-
    
    
    
    ]-Pyruvate maps directly to tumor grade and treatment response [3].

References

  • NIH/National Library of Medicine. (2021). NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. Available at: [Link]

  • ResearchGate. (2006). 13C Urea Breath Test for Helicobacter pylori: Determination of the Optimal Cut-Off Point. Available at: [Link]

  • MDPI. (2020). Hyperpolarized Carbon-13 MRI in Breast Cancer.[10][11] Available at: [Link][1][2][8]

Sources

A Technical Guide to Metabolic Pathway Tracing Using γ-Butyrolactone-¹³C₄

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable isotope tracing is a powerful methodology for elucidating the dynamics of metabolic pathways in vivo and in vitro.[1][2][3] This guide provides a comprehensive technical overview of the application of γ-Butyrolactone-¹³C₄ (GBL-¹³C₄) as a metabolic tracer. GBL is a prodrug that is rapidly and efficiently converted to the neurotransmitter γ-hydroxybutyrate (GHB) endogenously.[4][5][6][7] By using the fully carbon-labeled GBL-¹³C₄, researchers can precisely track the kinetic fate of the carbon backbone as it is incorporated into GHB and downstream metabolites. This guide details the core principles, experimental design considerations, step-by-step analytical protocols, and data interpretation strategies for leveraging GBL-¹³C₄ in metabolic research, with a focus on applications for neuroscience, pharmacology, and drug development professionals.

Introduction: The GBL to GHB Pathway and the Rationale for Isotopic Tracing

Gamma-hydroxybutyrate (GHB) is an endogenous neurotransmitter and neuromodulator in the mammalian central nervous system, derived from the primary inhibitory neurotransmitter, GABA.[8][9] It plays significant roles in regulating sleep cycles, temperature, and cerebral glucose metabolism. Exogenously administered GHB, and its chemical precursors like γ-Butyrolactone (GBL), exert potent sedative and anesthetic effects.[5]

GBL is a highly valuable pharmacological tool because it is a bioavailable prodrug of GHB.[4][9] Due to its greater lipophilicity compared to GHB, GBL crosses the blood-brain barrier more readily and is rapidly hydrolyzed by serum and tissue lactonases into GHB, achieving higher peak concentrations of GHB than direct administration of GHB itself.[4][7] This rapid, near-complete conversion makes GBL an ideal delivery agent for GHB.

Why Use GBL-¹³C₄?

Standard analytical methods can measure total metabolite concentrations but fail to distinguish between the pre-existing endogenous pool and the pool derived from an exogenous source. This is a critical limitation when studying the pharmacokinetics and pharmacodynamics of administered compounds.

Stable isotope labeling overcomes this challenge. By replacing the four natural abundance carbon atoms (¹²C) in GBL with the heavy isotope carbon-13 (¹³C), we create GBL-¹³C₄. This labeled tracer is chemically identical to unlabeled GBL but has a mass of +4 atomic mass units (amu). When GBL-¹³C₄ is introduced into a biological system, the resulting GHB-¹³C₄ and its downstream metabolites will also be 4 amu heavier. Mass spectrometry can easily differentiate between the endogenous (M+0) and the tracer-derived (M+4) pools, allowing for precise kinetic analysis.

The Metabolic Journey: From GBL to the Krebs Cycle

Understanding the metabolic fate of GBL is paramount for designing effective tracing experiments. The pathway involves several key enzymatic steps:

  • Rapid Hydrolysis: GBL is rapidly hydrolyzed by paraoxonase (PON) family lactonases in the blood and liver to form GHB.[4][6][7] This conversion is extremely fast, with a reported half-life of less than a minute.[6]

  • Oxidation to Succinic Semialdehyde (SSA): GHB is then oxidized to succinic semialdehyde (SSA). This reaction is primarily catalyzed by GHB dehydrogenase.[6][10]

  • Entry into the Krebs Cycle: SSA is further oxidized by succinic semialdehyde dehydrogenase (SSADH) to form succinic acid (succinate).[6][9][10] Succinate is a key intermediate of the tricarboxylic acid (TCA) or Krebs cycle, a central hub of cellular energy metabolism.[9][10]

This metabolic route demonstrates that the carbon backbone of GBL is not merely a pharmacological agent but is incorporated directly into central carbon metabolism.

Metabolic_Pathway cluster_0 Pharmacokinetics cluster_1 Central Metabolism GBL γ-Butyrolactone-¹³C₄ (GBL-¹³C₄) GHB γ-Hydroxybutyrate-¹³C₄ (GHB-¹³C₄) GBL->GHB Lactonases (Blood, Liver) SSA Succinic Semialdehyde-¹³C₄ (SSA-¹³C₄) GHB->SSA GHB Dehydrogenase SUC Succinate-¹³C₄ SSA->SUC SSADH KREBS TCA Cycle Metabolites SUC->KREBS Incorporation

Caption: Metabolic conversion of GBL-¹³C₄ to GHB-¹³C₄ and its entry into the TCA cycle.

Experimental Design & Strategy

A well-designed experiment is crucial for generating reliable and interpretable data. The following sections outline the key considerations.

Causality in Experimental Choices
  • Tracer Purity: The isotopic and chemical purity of GBL-¹³C₄ must be >98%. Impurities can interfere with analysis or introduce confounding biological effects. Always obtain a certificate of analysis from the supplier.

  • Control Groups: A robust experiment requires multiple control groups.

    • Vehicle Control: To observe the baseline endogenous levels of metabolites.

    • Unlabeled GBL Control: To account for any pharmacological effects of the compound itself on metabolism, independent of the tracer.

  • Time-Course Selection (Pharmacokinetics): GBL is converted to GHB very rapidly.[6] Therefore, early time points (e.g., 1, 5, 15, 30 minutes) are critical for capturing the peak concentration (Tmax) and initial distribution phase. Later time points (e.g., 1, 2, 4, 6 hours) are necessary to determine the elimination half-life.[11]

  • Dosing: The dose should be sufficient to generate a signal significantly above the natural ¹³C abundance background but should ideally remain within a pharmacologically relevant range to avoid saturating metabolic enzymes, which would alter kinetics.

Self-Validating Systems: The Role of Internal Standards

For accurate quantification using mass spectrometry, an internal standard (IS) is essential. The ideal IS is a stable isotope-labeled version of the analyte of interest that is not expected to be formed from the tracer. For quantifying GHB-¹³C₄ and endogenous GHB, a deuterated standard like GHB-d₆ is the gold standard.

Why is this self-validating? The IS is added at a known concentration to every sample at the very beginning of the extraction process. Any sample loss during extraction or variation in ionization efficiency in the mass spectrometer will affect both the analyte and the IS equally. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, ensuring accurate and reproducible quantification.[12]

Core Methodologies & Protocols

This section provides validated, step-by-step protocols for a typical in vivo rodent tracing experiment.

Protocol 1: In Vivo Administration and Sample Collection
  • Animal Acclimatization: Acclimate animals (e.g., C57BL/6 mice) for at least one week prior to the experiment.

  • Tracer Preparation: Prepare GBL-¹³C₄ in sterile saline at the desired concentration.

  • Administration: Administer the tracer via intraperitoneal (IP) or oral (PO) gavage. Record the precise time of administration.

  • Sample Collection: At designated time points, collect blood (via cardiac puncture or tail vein) into EDTA-coated tubes. For tissue analysis, rapidly excise tissues (e.g., brain, liver) and immediately freeze them in liquid nitrogen.

    • Causality: Immediate freezing is critical to quench all enzymatic activity, preventing post-mortem metabolic changes and preserving the metabolic snapshot at that exact moment.

Protocol 2: Sample Preparation & Metabolite Extraction

This protocol is for plasma samples. Tissue samples require an additional homogenization step.

  • Spiking Internal Standard: To 50 µL of plasma, add 5 µL of a known concentration of GHB-d₆ internal standard solution (e.g., 1 µg/mL).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile. This serves two purposes: it precipitates proteins which would otherwise interfere with the analysis, and the cold temperature further minimizes enzymatic degradation.

  • Vortex & Centrifuge: Vortex the mixture vigorously for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 3: Analytical Quantification via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[13][14]

ParameterRecommended SettingRationale
LC Column HILIC (Hydrophilic Interaction)GHB is a small, polar molecule that is poorly retained on traditional C18 columns. HILIC provides excellent retention and peak shape.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.0Buffering agent that aids in ionization.
Mobile Phase B AcetonitrileOrganic solvent for gradient elution.
Gradient Start at 95% B, decrease to 40% B over 5 minAllows for elution of polar compounds.
Ionization Mode Electrospray Ionization (ESI), NegativeGHB has a carboxylic acid group that readily deprotonates to form a negative ion [M-H]⁻.
Analysis Mode Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and specificity by monitoring specific precursor-to-product ion transitions.

MRM Transitions (Example):

AnalytePrecursor Ion (Q1)Product Ion (Q3)
Endogenous GHB (M+0)m/z 103.0m/z 57.0
GHB-¹³C₄ (M+4) m/z 107.0 m/z 61.0
GHB-d₆ (Internal Std)m/z 109.0m/z 63.0

Data Analysis and Visualization

The primary output from the LC-MS/MS is peak areas for each analyte and the internal standard.

Workflow cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_int Interpretation Phase Admin Administer GBL-¹³C₄ Sample Collect Blood/ Tissue Samples Admin->Sample Extract Spike IS & Extract Metabolites Sample->Extract LCMS LC-MS/MS Analysis (Acquire Peak Areas) Extract->LCMS Ratio Calculate Analyte/IS Ratios LCMS->Ratio Cal Quantify using Calibration Curve Ratio->Cal Enrich Calculate Isotopic Enrichment (%) Cal->Enrich Flux Model Metabolic Flux Enrich->Flux

Caption: High-level workflow from tracer administration to metabolic flux interpretation.

Isotopic Enrichment Calculation

Isotopic enrichment represents the percentage of a metabolite pool that is derived from the tracer. It is a key metric for understanding pathway engagement.

The formula for Percent Enrichment is:

% Enrichment = [ (Peak Area of M+4) / ( (Peak Area of M+0) + (Peak Area of M+4) ) ] * 100

This calculation should be performed for each metabolite at each time point to generate kinetic curves of tracer incorporation. These curves reveal how quickly a metabolic pool is labeled and turned over.

Conclusion

γ-Butyrolactone-¹³C₄ is a potent and precise tool for interrogating the pharmacokinetics of GBL and the metabolic flux through the GHB pathway. By employing the robust experimental design, validated protocols, and rigorous data analysis techniques outlined in this guide, researchers can gain unparalleled insights into how this pathway operates in both physiological and pathological states. The ability to distinguish exogenous from endogenous pools and to trace the carbon backbone into central metabolism provides a dynamic view that is unattainable with conventional analytical methods, empowering advancements in drug development and our fundamental understanding of neuro-metabolism.

References

  • World Health Organization. (n.d.). Gamma-butyrolactone (GBL) - ECDD Repository.
  • Restek. (2020, October 13). Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing.
  • Bionity. (n.d.). Gamma-Butyrolactone.
  • Ciolino, L. A., Mesmer, M. Z., & Satzger, R. D. (2001). Qualitative Analysis of Gamma-Butyrolactone in Consumer Products. Journal of Forensic Sciences, 46(6), 1315-1322.
  • Waters Corporation. (n.d.). Simultaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS.
  • DEA Diversion Control Division. (n.d.). Gamma-Butyrolactone.
  • Kand'ar, R., Zákova, P., & Jirosová, A. (2010). Determination of gamma-hydroxybutyric acid in urine and serum by GC/MS and isotope dilution technique.
  • Couper, F. J., & Marinetti, L. J. (2002). γ-Hydroxybutyrate (GHB) - Effects on Human Performance and Behavior. ResearchGate. Retrieved from [Link]

  • Crépin, T., et al. (2018). Proposal for γ-butyrolactone (GBL)-assimilation pathway in Agrobacterium tumefaciens C58. ResearchGate. Retrieved from [Link]

  • Addiction Resource. (2016, October 4). How is GHB Made: Ingredients, Recipe for Production.
  • De Martin, S., et al. (2013). Determination of gamma-hydroxybutyric acid in dried blood spots using a simple GC-MS method with direct “on spot” derivatization. Biblio. Retrieved from [Link]

  • de Souza, D. Z., et al. (2020). Simple and fast determination for gamma-hydroxybutyrate (ghb) in urine sample by lle and gc-ms. ResearchGate. Retrieved from [Link]

  • Goodwin, A. K., et al. (2009). Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons. Psychopharmacology, 204(3), 465-476.
  • Ciolino, L. A., et al. (2001). The chemical interconversion of GHB and GBL: Forensic issues and implications. Journal of Forensic Sciences, 46(6), 1315-1323.
  • Ferrara, S. D., et al. (1999). Analysis of Gamma-Hydroxybutyrate (GHB) in Urine by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 23(4), 301-304.
  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Hydroxybutyric acid. Retrieved from [Link]

  • Aardal-Eriksson, L., et al. (2022). A Retrospective Metabolomics Analysis of Gamma-Hydroxybutyrate in Humans: New Potential Markers and Changes in Metabolism Related to GHB Consumption. Frontiers in Pharmacology, 13, 840809.
  • Zhang, X., et al. (2021). Progress on the Biological Metabolic Pathways and Biomarkers of Gamma-Hydroxybutyric Acid, In Vivo. Indian Journal of Pharmaceutical Sciences, 83(3), 396-405.
  • Ciolino, L. A., et al. (2001). Hydrolysis of GBL (open circles) and esterification of GHB (filled circles) in pH 2.0 buffer. ResearchGate. Retrieved from [Link]

  • NIH. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

  • Morse, B. L., & Morris, M. E. (2013). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal, 15(3), 773-784.
  • Liu, Y., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. International Journal of Molecular Sciences, 25(11), 6023.
  • Quintela, O., et al. (2024). Rapid Analytical Method for Quantification of Gamma-Hydroxybutyrate (GHB) in Hair by UPLC-MS/MS. Drug Testing and Analysis.
  • Ghasemi, M., et al. (2022). Repurposing of substances with lactone moiety for the treatment of γ-Hydroxybutyric acid and γ-Butyrolactone intoxication through modulating paraoxonase and PPARγ. Scientific Reports, 12(1), 12532.
  • Hui, S., et al. (2021). Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic.
  • Agilent Technologies. (2012). Determination of Gamma-Hydroxy-Butyrate (GHB) in Biological Samples. Retrieved from [Link]

  • Ciolino, L. A., et al. (2001). The chemical interconversion of GHB and GBL: forensic issues and implications. Journal of Forensic Sciences, 46(6), 1315-1323.
  • Fukuoka, H., et al. (2007). Pharmacokinetics of gamma-hydroxybutylic acid (GHB) and gamma-butyrolactone (GBL), the anti-angiogenic metabolites of oral fluoropyrimidine UFT, in patients with gastric cancer. Fukuoka Igaku Zasshi, 98(12), 418-424.
  • Kappel, B. A., et al. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8, 775192.
  • Wood, M., et al. (2009). Determination of GHB in urine and serum by LC/MS using a simple one-step derivative. Analytical and Bioanalytical Chemistry, 396(7), 2513-2518.
  • Violante, S., et al. (2019). Stable isotope tracers for metabolic pathway analysis. Methods in Molecular Biology, 1869, 15-31.
  • Felmly, L. M., et al. (2012).
  • Rabinowitz, J. D., & DeBerardinis, R. J. (2023). Metabolic pathway analysis using stable isotopes in patients with cancer.

Sources

Unraveling Cellular Metabolism: An In-depth Technical Guide to 13C Metabolic Flux Analysis with Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, understanding the dynamic network of metabolic pathways is paramount to deciphering disease mechanisms and developing effective therapeutics. Metabolic Flux Analysis (MFA), particularly through the use of stable isotopes like Carbon-13 (13C), has emerged as a powerful tool to quantify the rates of metabolic reactions within a living cell.[1][2][3] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the principles, experimental workflows, and data interpretation of 13C Metabolic Flux Analysis (13C-MFA), with a focus on its application in studying the effects of small molecules.

The Core Principle: Tracing the Flow of Carbon

At its heart, 13C-MFA is a sophisticated accounting system for carbon atoms within a cell. The fundamental concept involves introducing a substrate, such as glucose or glutamine, that has been enriched with the stable, non-radioactive 13C isotope.[1][4][5] As the cells metabolize this labeled substrate, the 13C atoms are incorporated into a multitude of downstream metabolites. The specific pattern and extent of this 13C enrichment in various metabolites provide a detailed fingerprint of the active metabolic pathways and their respective rates, or fluxes.[1]

This technique offers a significant advantage over traditional metabolomics, which provides a static snapshot of metabolite concentrations. 13C-MFA, in contrast, delivers a dynamic view of how cells process nutrients and how these processes are altered by genetic modifications or, crucially for drug development, by the introduction of small molecule inhibitors or activators.[2]

Designing a Robust 13C-MFA Experiment: A Step-by-Step Approach

A successful 13C-MFA study hinges on meticulous experimental design and execution. The following sections outline the critical steps involved, from selecting the right tracer to analyzing the complex data generated.

Step 1: Strategic Selection of 13C-Labeled Tracers

The choice of the 13C-labeled substrate is a critical decision that directly influences the quality and interpretability of the flux data. The goal is to select a tracer that will effectively label the pathways of interest. For instance, uniformly labeled [U-13C]-glucose is often used to trace central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle.[4] However, to probe specific pathways, positionally labeled tracers, such as [1,2-13C]-glucose, can provide more detailed information about the relative contributions of different pathways.[4]

The selection process should be guided by the specific biological question being addressed. For example, to study the impact of a drug on glutamine metabolism, [U-13C]-glutamine would be the tracer of choice.[6]

Step 2: Isotopic Labeling in Cell Culture

The experimental phase involves culturing cells in a medium where a standard carbon source is replaced with its 13C-labeled counterpart. It is crucial to ensure that the cells reach a metabolic and isotopic steady state, meaning that the intracellular metabolite concentrations and their labeling patterns are stable over time.[7] This is typically achieved by culturing the cells for a sufficient duration in the labeling medium.[6]

Detailed Protocol for Isotopic Labeling of Adherent Mammalian Cells:

  • Cell Seeding: Plate cells at a density that will allow them to reach the desired confluency (typically 70-80%) at the time of harvest.

  • Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking the carbon source to be labeled) with the desired 13C-labeled substrate and other necessary nutrients like serum and amino acids.

  • Labeling Initiation: Once cells have adhered and are in the exponential growth phase, replace the standard culture medium with the pre-warmed 13C-labeling medium.

  • Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for a predetermined duration to allow for the incorporation of the 13C label and to reach isotopic steady state. This duration needs to be optimized for the specific cell line and experimental conditions.

  • Metabolite Quenching and Extraction: To halt all enzymatic activity and preserve the in vivo metabolic state, rapidly quench the metabolism. This is typically done by aspirating the medium and adding a cold solvent, such as 80% methanol. The cells are then scraped, and the cell suspension is collected for metabolite extraction.

Step 3: Analytical Measurement of Isotopic Enrichment

Once the metabolites are extracted, the next step is to measure the distribution of 13C isotopes within each metabolite. The two primary analytical techniques used for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

  • GC-MS: This technique is highly robust and provides excellent separation of volatile metabolites, particularly amino acids and organic acids from central carbon metabolism.[9]

  • LC-MS: LC-MS is well-suited for the analysis of a broader range of less volatile and polar metabolites, including nucleotides and larger lipids.

The mass spectrometer detects the mass-to-charge ratio of the metabolite fragments, allowing for the determination of the mass isotopomer distribution (MID). The MID represents the relative abundance of a metabolite with a specific number of 13C atoms.[10]

Step 4: Computational Flux Analysis

The measured MIDs, along with other experimentally determined rates (e.g., cell growth rate, nutrient uptake, and product secretion rates), are then fed into a computational model.[2] This model consists of a stoichiometric network of the cell's metabolic reactions. By using specialized software, the intracellular fluxes are calculated by finding the best fit between the experimentally measured MIDs and the MIDs predicted by the model for a given set of fluxes.[11]

The output of this analysis is a flux map, which quantitatively describes the rates of all the reactions in the metabolic network.

Visualizing the 13C-MFA Workflow

The entire 13C-MFA process can be visualized as a cyclical workflow, emphasizing the iterative nature of model refinement and experimental validation.

G cluster_exp Experimental Phase cluster_comp Computational Phase A Experimental Design (Tracer Selection) B Isotopic Labeling (Cell Culture) A->B C Sample Preparation (Quenching & Extraction) B->C D Analytical Measurement (GC-MS / LC-MS) C->D E Data Processing (MID Determination) D->E Raw Data G Flux Estimation (Software Analysis) E->G F Metabolic Network Model F->G H Flux Map & Statistical Analysis G->H H->A Model Refinement & New Hypotheses

Caption: The iterative workflow of 13C Metabolic Flux Analysis.

Applications in Drug Development: Gaining Mechanistic Insights

13C-MFA is a powerful tool in the arsenal of drug development professionals, offering deep insights into the mechanism of action of small molecules.

  • Target Identification and Validation: By observing how a compound alters metabolic fluxes, researchers can identify the specific enzymes or pathways it targets.

  • Elucidating Off-Target Effects: 13C-MFA can reveal unexpected changes in metabolic pathways that are not the primary target of the drug, providing a more comprehensive understanding of its cellular effects.

  • Understanding Drug Resistance: By comparing the flux maps of drug-sensitive and drug-resistant cells, researchers can identify the metabolic adaptations that contribute to resistance.[12]

  • Optimizing Combination Therapies: 13C-MFA can be used to identify metabolic vulnerabilities that can be exploited by combination therapies, leading to more effective treatment strategies.

Data Presentation: A Case Study

To illustrate the power of 13C-MFA, consider a hypothetical study investigating the effect of a novel glycolysis inhibitor (Drug X) on cancer cells.

Metabolic Flux (relative to Glucose uptake)Control CellsDrug X Treated Cells
Glycolysis
Glucose Uptake10080
Pyruvate Kinase8530
TCA Cycle
Citrate Synthase4065
Anaplerosis
Pyruvate Carboxylase525
Glutaminolysis
Glutamine Uptake5095

The data clearly shows that Drug X effectively inhibits glycolysis, as evidenced by the reduced flux through pyruvate kinase. In response, the cancer cells rewire their metabolism, increasing their reliance on glutamine as a fuel source to replenish the TCA cycle (anaplerosis), a common metabolic adaptation in cancer.

Visualizing Metabolic Rewiring

The impact of Drug X on central carbon metabolism can be visualized to highlight the key points of metabolic rewiring.

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate->AcetylCoA Inhibited by Drug X Citrate Citrate Pyruvate->Citrate Upregulated (Anaplerosis) AcetylCoA->Citrate aKG alpha-Ketoglutarate Citrate->aKG Glutamate Glutamate aKG->Glutamate Glutamine Glutamine Glutamine->Glutamate Upregulated Glutamate->Glutamine

Caption: Metabolic rewiring in response to a glycolysis inhibitor.

Conclusion: A Window into the Cellular Factory

13C Metabolic Flux Analysis provides an unparalleled view into the inner workings of cellular metabolism. For researchers and drug development professionals, it is an indispensable tool for understanding disease, identifying novel drug targets, and elucidating the mechanisms of action of small molecules. By carefully designing and executing 13C-MFA experiments, scientists can unlock a wealth of information that can accelerate the development of next-generation therapeutics. The continued refinement of analytical techniques and computational tools will further enhance the power and accessibility of this transformative technology.[2]

References

  • 13C Metabolic Flux Analysis - Institute of Molecular Systems Biology. (n.d.). Retrieved from [Link]

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC. (n.d.). Retrieved from [Link]

  • 13C metabolic flux analysis in cell line and bioprocess development. (n.d.). Retrieved from [Link]

  • Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC. (n.d.). Retrieved from [Link]

  • Metabolic Flux Analysis with 13C-Labeling Experiments | . (n.d.). Retrieved from [Link]

  • Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - Frontiers. (n.d.). Retrieved from [Link]

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - Frontiers. (n.d.). Retrieved from [Link]

  • 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology - YouTube. (2019, May 6). Retrieved from [Link]

  • 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 - YouTube. (2020, April 9). Retrieved from [Link]

  • An Introduction to 13C Metabolic Flux Analysis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology - YouTube. (2019, May 6). Retrieved from [Link]

  • A Multi-Criteria Evaluation Tool for Assessing Circularity in Innovative Bio-Based Solutions from Food Industry By-Products - MDPI. (n.d.). Retrieved from [Link]

  • C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS - Shimadzu. (n.d.). Retrieved from [Link]

  • Strategies for metabolic flux analysis in plants using isotope labelling - PubMed. (n.d.). Retrieved from [Link]

  • Publishing 13C metabolic flux analysis studies: a review and future perspectives - PubMed. (n.d.). Retrieved from [Link]

  • The Design of FluxML: A Universal Modeling Language for 13C Metabolic Flux Analysis - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC - NIH. (n.d.). Retrieved from [Link]

  • 13 C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. (n.d.). Retrieved from [Link]

  • Strategies for metabolic flux analysis in plants using isotope labelling - ResearchGate. (n.d.). Retrieved from [Link]

  • Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors - Recent. (n.d.). Retrieved from [Link]

  • NMR sample preparation. (n.d.). Retrieved from [Link]

  • Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins | bioRxiv. (2024, April 13). Retrieved from [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.). Retrieved from [Link]

  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PubMed Central. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

  • Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed. (n.d.). Retrieved from [Link]

Sources

Technical Whitepaper: Advanced Handling and Analytical Integrity of gamma-Butyrolactone-13C4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gamma-Butyrolactone-13C4 (GBL-13C4) is a high-purity, stable isotope-labeled analog of gamma-butyrolactone (GBL). It serves as the critical internal standard (IS) for the quantification of GBL and its metabolite, gamma-hydroxybutyrate (GHB), in forensic toxicology and pharmacokinetic studies.

While chemically robust in isolation, GBL-13C4 presents unique challenges in analytical workflows. It is a pro-drug precursor subject to strict regulatory controls and possesses a pH-dependent lability that can silently compromise analytical data. This guide synthesizes safety compliance with advanced analytical protocols to ensure data integrity.

Compound Profile and Physicochemical Properties[1][2][3][4][5][6][7]

GBL-13C4 behaves physicochemically identical to unlabeled GBL but provides a mass shift (+4 Da) distinguishable by mass spectrometry.

PropertySpecificationNotes
Compound Name gamma-Butyrolactone-13C4(13C4)-dihydrofuran-2(3H)-one
Parent CAS 96-48-0Note: Specific isotope CAS varies by vendor
Molecular Formula 13C4H6O2All 4 carbons are 13C-labeled
Molecular Weight ~90.12 g/mol +4.03 Da shift vs. native GBL (86.[1][2][3][4]09)
Appearance Colorless, oily liquidHygroscopic
Solubility Miscible in Water, MeOH, ACNCritical: Hydrolyzes in aqueous base
Boiling Point 204°C (Parent)Stable at high GC inlet temps

Regulatory and Safety Framework

Controlled Substance Status

GBL is a List I Chemical in the United States (DEA) and a controlled drug precursor in many international jurisdictions (e.g., EU Regulation 273/2004).

  • Compliance: Purchase and storage often require DEA registration (Form 225) or specific record-keeping of usage.

  • Diversion Risk: GBL converts rapidly to GHB (a Schedule I depressant) in vivo. Secure storage (locked cabinet) is mandatory.

Health Hazards & PPE[10][11][12]
  • Acute Toxicity: Harmful if swallowed (H302).[2][3][4] Metabolizes to GHB, causing respiratory depression and coma.[5]

  • Irritation: Causes serious eye damage (H318).[6][3][4]

  • PPE: Nitrile gloves (0.11 mm thickness, >480 min breakthrough), safety goggles, and lab coat. Work within a fume hood to prevent inhalation of vapors.

Scientific Core: The Hydrolysis Equilibrium[1]

The primary error source in GBL analysis is inadvertent hydrolysis . GBL is a lactone; in the presence of water and a base (high pH), the ring opens to form GHB (gamma-hydroxybutyrate).

The Causality of Error: If a researcher prepares GBL-13C4 in a basic buffer (pH > 7.0), the internal standard will convert to GHB-13C4. This results in:

  • Loss of signal for the GBL channel.

  • False elevation of the GHB channel (if monitoring GHB simultaneously).

  • Non-linear calibration curves.

Mechanism of Action Diagram

The following diagram illustrates the pH-dependent equilibrium that must be controlled during extraction.

GBL_Hydrolysis cluster_conditions Analytical Stability Zone GBL GBL-13C4 (Lactone Ring) Intermediate Transition State (Ring Opening) GBL->Intermediate High pH (OH-) Rapid Hydrolysis Intermediate->GBL GHB GHB-13C4 (Linear Hydroxy Acid) Intermediate->GHB GHB->Intermediate Low pH (H+) Slow Cyclization

Caption: Figure 1. The pH-dependent stability of GBL-13C4.[7] High pH forces ring opening to GHB; acidic conditions favor the lactone form.

Analytical Protocol: Self-Validating Workflow

To ensure data trustworthiness, this protocol includes specific "Stop/Check" points to validate the integrity of the internal standard.

Stock Solution Preparation

Objective: Create a stable stock that prevents hydrolysis during storage.

  • Solvent Selection: Use high-purity Acetonitrile (ACN) or Methanol (MeOH) .

    • Why: Avoid water.[6] Even neutral water can promote slow hydrolysis over months.

  • Concentration: Prepare primary stock at 1.0 mg/mL.

  • Storage: Store at -20°C in amber glass vials with PTFE-lined caps.

    • Shelf Life: 12 months in solvent; 3 years neat.

Sample Extraction (The Acidic Stabilization Method)

Context: Biological matrices (blood/urine) are often near neutral pH. Enzymes in blood (lactonases) can also accelerate GBL hydrolysis.

Step-by-Step Protocol:

  • Aliquot: Transfer 100 µL of biological sample (urine/serum) to a centrifuge tube.

  • Acidification (CRITICAL): Add 10 µL of 0.1 M HCl or Formic Acid.

    • Mechanism:[2][8] Lowers pH to < 4.0, "freezing" the equilibrium and preventing GBL -> GHB conversion.

  • Internal Standard Addition: Add 20 µL of GBL-13C4 working solution (in ACN).

  • Protein Precipitation: Add 200 µL cold Acetonitrile. Vortex for 30 seconds.

  • Centrifugation: Spin at 10,000 x g for 5 minutes.

  • Supernatant Transfer: Transfer supernatant to an autosampler vial.

    • Note: Do not evaporate to dryness if using volatile solvents, as GBL is semi-volatile. Dilute and shoot.

Instrumental Analysis Workflow

The following workflow outlines the logic for LC-MS/MS analysis, ensuring separation of the lactone (GBL) from the free acid (GHB).

Analysis_Workflow cluster_LC LC Separation (Reverse Phase) cluster_MS Mass Spectrometry Detection Start Sample Injection MobilePhase Mobile Phase: Water/ACN + 0.1% Formic Acid Start->MobilePhase Column C18 Column (Acidic pH maintains GBL ring) MobilePhase->Column Ionization ESI Positive Mode Column->Ionization MRM_GBL Monitor GBL-13C4 Transition: m/z 91 -> 49 Ionization->MRM_GBL MRM_GHB Monitor GHB-13C4 (QC Check for Hydrolysis) Ionization->MRM_GHB QC_Check FAIL: Hydrolysis Detected Check pH of Mobile Phase MRM_GHB->QC_Check If signal > 5% of GBL

Caption: Figure 2. LC-MS/MS Workflow with integrated QC check for in-situ hydrolysis.

Waste and Disposal

  • Segregation: As a halogenated/solvent waste (if in ACN) or controlled precursor waste.

  • Neutralization: Do not mix with strong bases in the waste container to avoid exothermic hydrolysis or gas evolution.

  • Destruction: Incineration via a licensed chemical waste disposal facility is required.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). gamma-Butyrolactone (Compound Summary). Retrieved from [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. (2020). Gamma-Butyrolactone (GBL) - Diversion Control Division. Retrieved from [Link]

  • Ciolino, L. A., Mesmer, M. Z., & Satzger, R. D. (2001). The chemical interconversion of GHB and GBL: forensic issues and implications. Journal of Forensic Sciences, 46(6), 1315–1323.[9] Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: gamma-Butyrolactone. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Long-Term Stability and Storage of gamma-Butyrolactone-¹³C₄

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role and Significance of γ-Butyrolactone-¹³C₄ in Modern Research

Gamma-Butyrolactone-¹³C₄ (GBL-¹³C₄) is a stable isotope-labeled analog of γ-Butyrolactone (GBL), a versatile solvent and chemical intermediate. The incorporation of four Carbon-13 isotopes into the GBL molecule renders it an invaluable tool in a multitude of research and development applications, particularly in pharmacokinetic and metabolic studies. Its use as an internal standard in mass spectrometry-based bioanalytical assays allows for precise quantification of GBL and its primary metabolite, γ-hydroxybutyric acid (GHB), in complex biological matrices.[1][2][3] Given its critical role in generating accurate and reproducible data, ensuring the long-term stability and purity of GBL-¹³C₄ is of paramount importance.

This guide provides a comprehensive overview of the factors influencing the stability of GBL-¹³C₄, recommended storage and handling procedures, and robust analytical methodologies for monitoring its purity over time. The principles and protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary knowledge to maintain the integrity of this vital research compound.

Chemical Stability and Degradation Pathways of γ-Butyrolactone-¹³C₄

The stability of GBL-¹³C₄ is intrinsically linked to the chemical properties of the γ-lactone ring. While generally stable under anhydrous and neutral conditions, it is susceptible to degradation through several pathways, primarily hydrolysis, and to a lesser extent, thermal and photolytic decomposition.

Hydrolytic Degradation: The Primary Pathway

The most significant degradation pathway for GBL-¹³C₄ is the hydrolysis of the lactone ring to form γ-hydroxybutyric acid-¹³C₄ (GHB-¹³C₄). This reaction is reversible and the equilibrium between the lactone and the open-chain hydroxy acid is highly dependent on pH and temperature.[4][5][6][7]

Mechanism of Hydrolysis:

The hydrolysis of GBL can be catalyzed by both acid and base.

  • Base-Catalyzed Hydrolysis: Under basic conditions (pH > 7), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This leads to the rapid and irreversible opening of the ring to form the carboxylate salt of GHB.[4][5][7] At a pH greater than 12, this conversion can be completed within minutes.[4][7]

  • Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 7), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. This reaction is slower than base-catalyzed hydrolysis and is reversible.[4][5][7]

cluster_hydrolysis Hydrolytic Degradation of GBL-¹³C₄ GBL γ-Butyrolactone-¹³C₄ Intermediate_Base Tetrahedral Intermediate GBL->Intermediate_Base OH⁻ (fast) Intermediate_Acid Protonated GBL-¹³C₄ GBL->Intermediate_Acid H₃O⁺ (slow, reversible) GHB_Salt γ-Hydroxybutyrate-¹³C₄ Salt Intermediate_Base->GHB_Salt Ring Opening GHB_Acid γ-Hydroxybutyric Acid-¹³C₄ Intermediate_Acid->GHB_Acid H₂O GHB_Acid->GBL -H₂O

Figure 1: Hydrolysis Pathways of γ-Butyrolactone-¹³C₄. This diagram illustrates the base-catalyzed (top) and acid-catalyzed (bottom) hydrolysis of GBL-¹³C₄ to its corresponding open-chain forms.

Influence of pH and Temperature on Hydrolysis Rate:

The rate of hydrolysis is slowest at a slightly acidic pH of around 4-5.[4] As the pH deviates from this range, either towards more acidic or more basic conditions, the rate of hydrolysis increases significantly. Temperature also plays a crucial role, with higher temperatures accelerating the rate of hydrolysis.[4][5][7] Conversely, refrigeration can decrease the rate of hydrolysis.[4][7]

Condition Rate of Hydrolysis Time to Equilibrium/Completion
Strongly Alkaline (pH 12) Very RapidMinutes
Strongly Acidic (pH 2) ModerateDays
Pure Water (neutral pH) Very SlowMonths
Refrigerated (4°C) Significantly ReducedExtended
Elevated Temperature IncreasedShortened
Table 1: Qualitative Impact of pH and Temperature on GBL Hydrolysis.[4][5][7]
Thermal Degradation

While GBL is considered to have good thermal stability, prolonged exposure to high temperatures can lead to degradation. The primary thermal degradation pathway is polymerization through ring-opening, which can be reversed by thermal cracking.[8] Industrial production of GBL often involves dehydrogenation of 1,4-butanediol at temperatures ranging from 180-300°C, indicating a degree of stability at elevated temperatures in the absence of catalysts.[8] However, for the purposes of long-term storage of a high-purity standard, exposure to such extreme temperatures should be avoided.

Photolytic Degradation

There is limited specific information available on the photolytic degradation of GBL. However, as a general precaution for organic molecules, exposure to direct sunlight, particularly UV radiation, should be minimized to prevent potential photochemical reactions that could lead to the formation of impurities. Storing the compound in amber glass vials can provide protection from light.

Effect of ¹³C Isotopic Labeling on Stability

A pertinent question for users of GBL-¹³C₄ is whether the isotopic labeling itself affects the compound's stability. The substitution of ¹²C with ¹³C results in a slight increase in the mass of the molecule. This mass difference can lead to a kinetic isotope effect (KIE), where the rates of chemical reactions can differ for molecules containing different isotopes.

For the hydrolysis of GBL-¹³C₄, the C-O bonds are not directly broken in the rate-determining step of the most common hydrolysis mechanisms. Therefore, any KIE would be a secondary kinetic isotope effect, which is typically very small for ¹³C substitution (on the order of 1-2%).[9][10][11][12] This suggests that the rate of hydrolysis of GBL-¹³C₄ is not significantly different from that of unlabeled GBL. For all practical purposes in the context of long-term storage and stability, the degradation pathways and rates can be considered identical to those of the unlabeled compound.

Recommended Long-Term Storage and Handling Protocols

To ensure the long-term stability and integrity of GBL-¹³C₄, the following storage and handling protocols are recommended:

  • Storage Temperature: Store at a controlled cool temperature, ideally between 2°C and 8°C.[13] Refrigeration significantly slows the rate of potential hydrolytic degradation.[4][7]

  • Container: Store in a tightly sealed, high-quality, inert glass container, such as an amber glass vial or ampoule, to protect from light and moisture.[14] The cap should have a chemically resistant liner, such as PTFE, to ensure a tight seal and prevent leaching of impurities.

  • Atmosphere: For optimal long-term stability, particularly for neat material, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to atmospheric moisture. This is especially important given the hygroscopic nature of GBL.

  • Handling: When not in use, ensure the container is tightly sealed. If the compound is in a vial with a septum, use a clean, dry syringe for withdrawal to minimize the introduction of contaminants and moisture. For opened containers, it is advisable to purge the headspace with an inert gas before re-sealing.

  • Avoid Contamination: Do not introduce any contaminants, especially water, acids, or bases, into the storage container as these can significantly accelerate degradation.

Stability Testing and Analytical Methodologies

A robust stability testing program is essential to verify the purity and concentration of GBL-¹³C₄ over time. This involves periodic analysis of the stored material using validated, stability-indicating analytical methods.

Stability Testing Workflow

A typical long-term stability testing workflow involves the following steps:

Start Store GBL-¹³C₄ under Recommended Conditions Timepoint Sample at Pre-defined Time Intervals (e.g., 0, 6, 12, 24 months) Start->Timepoint Analysis Analyze Sample using Validated GC-MS or LC-MS/MS Method Timepoint->Analysis Data Assess Purity and Quantify Degradation Products (e.g., GHB-¹³C₄) Analysis->Data Compare Compare Results to Initial (T=0) Data and Specifications Data->Compare Decision Determine if Compound Meets Stability Criteria Compare->Decision Continue Continue Monitoring Decision->Continue Yes OutOfSpec Out of Specification: Investigate and Take Action Decision->OutOfSpec No Continue->Timepoint

Figure 2: Long-Term Stability Testing Workflow for γ-Butyrolactone-¹³C₄. This diagram outlines the key steps in a systematic stability monitoring program.

Experimental Protocol 1: GC-MS for Purity Assessment of Neat GBL-¹³C₄

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of neat GBL-¹³C₄ and detecting volatile impurities.

1. Sample Preparation: 1.1. Prepare a stock solution of GBL-¹³C₄ in a suitable solvent such as methylene chloride or chloroform at a concentration of approximately 1 mg/mL.[1][6] 1.2. If desired, prepare an internal standard solution (e.g., d₆-GBL or another suitable compound) in the same solvent. 1.3. For analysis, dilute the stock solution to a final concentration within the linear range of the instrument.

2. GC-MS Instrumentation and Parameters: 2.1. Gas Chromatograph: Agilent 6890 or equivalent. 2.2. Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent. 2.3. Inlet: Split/splitless injector at 250°C with a split ratio of 30:1. 2.4. Oven Program:

  • Initial temperature: 60°C, hold for 1 minute.
  • Ramp: 20°C/minute to 240°C.
  • Hold at 240°C for 2 minutes. 2.5. Carrier Gas: Helium at a constant flow rate of 1 mL/min. 2.6. Mass Spectrometer: Agilent 5973 or equivalent. 2.7. Ionization Mode: Electron Ionization (EI) at 70 eV. 2.8. Acquisition Mode: Full scan (m/z 35-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
  • SIM Ions for GBL-¹³C₄: Monitor the molecular ion and characteristic fragment ions.
  • SIM Ions for GBL: m/z 42, 56, 86.[3]

3. Data Analysis: 3.1. Integrate the peak area of GBL-¹³C₄ and any observed impurities. 3.2. Calculate the purity of the GBL-¹³C₄ as a percentage of the total peak area. 3.3. Compare the purity to the initial (T=0) measurement and the product specification.

Experimental Protocol 2: LC-MS/MS for Quantification of GBL-¹³C₄ and GHB-¹³C₄

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the simultaneous quantification of GBL-¹³C₄ and its primary degradant, GHB-¹³C₄, especially in solutions or when high sensitivity is required.

1. Sample Preparation: 1.1. Prepare stock solutions of GBL-¹³C₄ and, if available, GHB-¹³C₄ in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL). 1.2. Prepare a working solution by diluting the stock solution in the mobile phase to a concentration within the calibration range. 1.3. For quantification, use a stable isotope-labeled internal standard (e.g., d₆-GHB if quantifying GHB-¹³C₄).

2. LC-MS/MS Instrumentation and Parameters: 2.1. Liquid Chromatograph: Agilent 1290 Infinity II or equivalent. 2.2. Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent. 2.3. Column Temperature: 40°C. 2.4. Mobile Phase:

  • A: 0.1% Formic acid in water.
  • B: 0.1% Formic acid in acetonitrile. 2.5. Gradient:
  • 0-1 min: 5% B
  • 1-5 min: 5-95% B
  • 5-6 min: 95% B
  • 6-6.1 min: 95-5% B
  • 6.1-8 min: 5% B 2.6. Flow Rate: 0.4 mL/min. 2.7. Injection Volume: 2 µL. 2.8. Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent. 2.9. Ionization Mode: Electrospray Ionization (ESI), positive mode. 2.10. MRM Transitions:
  • GBL-¹³C₄: Determine the precursor ion ([M+H]⁺) and optimal product ions.
  • GHB-¹³C₄: Determine the precursor ion ([M+H]⁺) and optimal product ions.
  • GBL (unlabeled): Precursor: m/z 87.1, Product: m/z 45.2.[15]
  • GHB (unlabeled): Precursor: m/z 105.1, Product: m/z 87.1.[15]

3. Data Analysis: 3.1. Generate a calibration curve using standards of known concentrations. 3.2. Quantify the concentrations of GBL-¹³C₄ and GHB-¹³C₄ in the sample by comparing their peak area ratios to the internal standard against the calibration curve. 3.3. Calculate the percentage of degradation by expressing the concentration of GHB-¹³C₄ as a fraction of the total concentration (GBL-¹³C₄ + GHB-¹³C₄).

Conclusion and Best Practices

The long-term stability of γ-Butyrolactone-¹³C₄ is crucial for its effective use in research and development. The primary degradation pathway is hydrolysis to GHB-¹³C₄, a reaction that is highly dependent on pH and temperature. By adhering to proper storage and handling protocols, the rate of degradation can be minimized, ensuring the integrity of the compound over an extended period.

Key Recommendations for Maximizing Stability:

  • Store at 2-8°C in a tightly sealed, amber glass container.

  • Minimize exposure to moisture, light, and air. Storage under an inert atmosphere is ideal.

  • Avoid contact with strong acids and bases.

  • Implement a routine stability testing program using validated analytical methods such as GC-MS or LC-MS/MS to monitor purity and detect degradation.

  • Handle the compound in a clean, dry environment to prevent contamination.

By following these guidelines, researchers can be confident in the quality and reliability of their GBL-¹³C₄ standard, leading to more accurate and reproducible scientific outcomes.

References

  • Ciolino, L.A., Mesmer, M.Z., Satzger, R.D., Machal, A.C., McCauley, H.A. and Mohrhaus, A.S. (2001). The Chemical Interconversion of GHB and GBL: Forensic Issues and Implications. Journal of Forensic Sciences, 46(6), pp.1315-23.
  • Arneil, G. (2002). 100. γ-Butyrolactone. In: Arbetslivsinstitutet. [online] Solna: Arbetslivsinstitutet. Available at: [Link].

  • SWGDRUG. (2005). gamma-butyrolactone. [online] Available at: [Link].

  • Agilent Technologies (2018). Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. [online] Available at: [Link].

  • Wikipedia. (2023). γ-Butyrolactone. [online] Available at: [Link].

  • Jones, A.W. and Kugelberg, F.C. (2014). Simultaneous determination of γ-Hydroxybutyrate (GHB) and its analogues (GBL, 1.4-BD, GVL) in whole blood and urine by liquid chromatography coupled to tandem mass spectrometry.
  • Péter, A., Dergez, T., Kiss, I. and Kilár, F. (2013). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. STUDIA UBB CHEMIA, 58(2), pp.87–92.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [online] Available at: [Link].

  • LookChem. (n.d.). Cas 96-48-0,gamma-Butyrolactone. [online] Available at: [Link].

  • S.A. Hennessy, S.M. Moane, S.D. McDermott. (2004). The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. Journal of Forensic Sciences, 49(6), pp.1-10.
  • Gougoulidis, V., Sigmund, G., Flenker, U. and Schänzer, W. (2008). Determination of gamma-butyrolactone (GBL). In: W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck-Engelke (Eds.), Recent advances in doping analysis (16).
  • Restek. (2020). Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing. [online] Available at: [Link].

  • Kwan, E.E., Park, Y., Besser, H.A., Anderson, T.L. and Jacobsen, E.N. (2017). ¹³C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), pp.43–46.
  • Environmental Health & Safety. (n.d.). General Storage Guidelines for Solids and Liquids. [online] Available at: [Link].

  • Hennessy, S.A., Moane, S.M. and McDermott, S.D. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of forensic sciences, 49(6), pp.1220–1229.
  • Ciolino, L.A., Mesmer, M.Z., Satzger, R.D., Machal, A.C., McCauley, H.A. and Mohrhaus, A.S. (2001). The chemical interconversion of GHB and GBL: forensic issues and implications. Journal of forensic sciences, 46(6), pp.1315–1323.
  • Royal Chemical. (2024). Choosing the Best Bottles for Chemical Storage. [online] Available at: [Link].

  • Chemistry LibreTexts. (2021). Kinetic Isotope Effects. [online] Available at: [Link].

  • NIST. (n.d.). Butyrolactone. [online] Available at: [Link].

  • Tateo, F. and Bononi, M. (2003). Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. Journal of Food Composition and Analysis, 16(6), pp.721–727.
  • Waters. (n.d.). Simultaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. [online] Available at: [Link].

  • Macmillan Group, Princeton University. (2005). Kinetic Isotope Effects in Organic Chemistry. [online] Available at: [Link].

  • Karow, A.R., Haselbeck, M., Koulov, A. and Birk, G. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics, 14(2), p.409.
  • AMS Bio. (2023). ICH Guidelines: Drug Stability Testing Essentials. [online] Available at: [Link].

  • Bell, S., Sirimuthu, N.M.S. and Speers, J. (2009). Monitoring of the interconversion of gamma-butyrolactone (GBL) to gamma hydroxybutyric acid (GHB) by Raman spectroscopy. Science & Justice, 49(1), pp.44–48.
  • U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products. [online] Available at: [Link].

  • Bajaj, S., Singla, D. and Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, pp.129–138.
  • Werner, R.A., O’Leary, M.H. and Schmidt, H.-L. (2022). Insights Into the Known 13C Depletion of Methane—Contribution of the Kinetic Isotope Effects on the Serine Hydroxymethyltransferase Reaction. Frontiers in Plant Science, 12.
  • LabRulez. (n.d.). Simultaneous determination of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in beverages. [online] Available at: [Link].

  • Hennessy, S.A., Moane, S.M. and McDermott, S.D. (2004). The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. Journal of Forensic Sciences, 49(6), p.JFS2003313_4961.
  • Restek. (2020). Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing. [online] Available at: [Link].

Sources

Methodological & Application

Application Note: Quantitative Analysis of γ-Butyrolactone (GBL) by Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of γ-Butyrolactone (GBL), a solvent and a precursor to the psychoactive substance γ-hydroxybutyrate (GHB), in complex matrices. The described method utilizes Isotope Dilution Mass Spectrometry (IDMS), a definitive analytical technique, coupled with Gas Chromatography-Mass Spectrometry (GC-MS). By employing a stable isotope-labeled internal standard, GBL-d6, this method ensures the highest level of accuracy and precision, effectively compensating for sample loss during preparation and mitigating matrix-induced variations. This protocol is designed for researchers, forensic toxicologists, and quality control specialists requiring a robust and reliable method for GBL quantification.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a premier method for quantitative analysis, renowned for its high accuracy and precision.[1][2] The core principle involves adding a known quantity of an isotopically enriched form of the analyte, known as an internal standard or "spike," to the sample at the earliest stage of the analytical process.[3][4]

For GBL analysis, a deuterated analogue, γ-Butyrolactone-d6 (GBL-d6), serves as the ideal internal standard.[5] GBL-d6 is chemically identical to the native GBL analyte, ensuring they behave similarly during extraction, derivatization (if any), and chromatographic separation.[3] However, due to the difference in mass (resulting from the substitution of hydrogen with deuterium), the mass spectrometer can distinguish between the analyte and the internal standard.

The key advantage is that any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard.[3] The final quantification is based on the measured ratio of the response of the native analyte to the stable isotope-labeled internal standard, not on the absolute response of the analyte.[6] This ratio remains constant regardless of volume changes or recovery rates, thus correcting for procedural errors and matrix effects, leading to highly reliable and reproducible results.[1][3]

Materials and Instrumentation

Reagents and Standards
  • γ-Butyrolactone (GBL), ≥99% purity

  • γ-Butyrolactone-d6 (GBL-d6), ≥98% isotopic purity[5]

  • Methanol (HPLC or GC-MS grade)

  • Ethyl Acetate (GC-MS grade)

  • Acetonitrile (HPLC or GC-MS grade)[7]

  • Anhydrous Sodium Sulfate

  • Deionized Water (18.2 MΩ·cm)

  • Reagent grade chemicals for buffer preparation if required by matrix.

Instrumentation
  • Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a capillary column (e.g., HP-5MS, 25-30 m x 0.25 mm I.D., 0.25 µm film thickness) and an electron ionization (EI) source.[8]

  • Autosampler: For reproducible injections.

  • Analytical Balance: Capable of measuring to 0.01 mg.

  • Calibrated Pipettes: For accurate liquid handling.

  • Vortex Mixer & Centrifuge

  • Standard Laboratory Glassware

Detailed Experimental Protocol

This protocol is a template and may require optimization based on the specific sample matrix (e.g., beverages, industrial solvents, biological fluids).

Preparation of Stock and Working Solutions
  • GBL Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of GBL standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • GBL-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare similarly to the GBL stock solution using GBL-d6.[5]

  • GBL-d6 IS Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol. This solution will be used to spike all calibrators, controls, and unknown samples.

  • Calibration Standards & Quality Controls (QCs): Prepare a series of calibration standards and at least three levels of QCs (Low, Mid, High) by spiking appropriate volumes of the GBL primary stock into a blank matrix (the same type as the samples to be analyzed).

    • Example Calibration Range: 0.5, 1, 5, 10, 25, 50, 100 µg/mL.

    • Example QC Levels: 1.5 µg/mL (Low), 20 µg/mL (Mid), 80 µg/mL (High).

Sample Preparation (Liquid-Liquid Extraction)

This procedure is a general starting point for aqueous or biological samples.[9][10]

  • Aliquoting: Pipette 1.0 mL of each calibrator, QC, and unknown sample into separate 15 mL glass centrifuge tubes.

  • Internal Standard Spiking: Add 100 µL of the 10 µg/mL GBL-d6 IS working solution to every tube (calibrators, QCs, and samples), except for a "double blank" tube used to confirm matrix cleanliness. Vortex briefly.

  • Extraction: Add 5 mL of ethyl acetate to each tube.

  • Mixing: Cap the tubes and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Final Transfer: Transfer the dried extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Analysis

The following parameters serve as a typical starting point and should be optimized for the specific instrument.[8]

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 15°C/min to 100°C

    • Ramp 2: 25°C/min to 250°C, hold for 5 minutes[8]

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • GBL (Analyte): Monitor ions m/z 56 and 86.[11]

    • GBL-d6 (IS): Monitor ions m/z 62 and 92 (adjust based on the specific deuteration pattern of the standard).

    • Rationale: Monitoring multiple ions for each compound increases the specificity and confidence of identification. The most abundant, unique ion is typically used for quantification (quantifier), while a second ion serves for confirmation (qualifier).

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both GBL and GBL-d6.

  • Response Ratio Calculation: For each injection (calibrator, QC, sample), calculate the peak area ratio:

    • Ratio = (Peak Area of GBL) / (Peak Area of GBL-d6)

  • Calibration Curve: Plot the peak area ratio (y-axis) versus the concentration of the GBL calibrators (x-axis). Perform a linear regression analysis (typically with 1/x weighting). The curve should have a coefficient of determination (R²) ≥ 0.995.

  • Quantification: Determine the concentration of GBL in the unknown samples and QCs by interpolating their measured peak area ratios from the calibration curve.

Method Validation and Performance

A full method validation should be performed to ensure the reliability of the results, following guidelines such as those from the ICH or EMA.[12][13][14]

Key Validation Parameters
  • Specificity: The ability to detect the analyte unequivocally in the presence of other components.[12] This is confirmed by analyzing blank matrix samples and potential interferents, ensuring no peaks co-elute at the retention times of GBL and GBL-d6.

  • Linearity: Assessed from the calibration curve across the intended analytical range.

  • Accuracy & Precision: Determined by analyzing QC samples at multiple concentrations on different days.[15] Accuracy is expressed as percent recovery, while precision is expressed as the relative standard deviation (%RSD).[15]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or the standard deviation of replicate blank measurements.[16]

Example Performance Data

The following table summarizes typical performance characteristics for this method.

ParameterSpecificationResult
Linearity Range 0.5 - 100 µg/mLR² > 0.998
Accuracy 85 - 115%92.5 - 107.3%
Intra-day Precision %RSD < 15%< 7.5%
Inter-day Precision %RSD < 15%< 9.2%
Limit of Quantification (LOQ) S/N ≥ 100.5 µg/mL
Recovery (Extraction) Consistent85 - 95%[11]

Workflow Visualization

The diagram below illustrates the complete analytical workflow from sample receipt to final data reporting.

GBL_Analysis_Workflow Workflow for GBL Quantification by ID-GC-MS cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample 1. Receive and Aliquot Unknown Sample (1 mL) Spike 2. Spike with GBL-d6 Internal Standard Sample->Spike Add Known Amount IS Extract 3. Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Dry 4. Dry & Transfer to Autosampler Vial Extract->Dry GCMS 5. GC-MS Analysis (SIM Mode) Dry->GCMS Cal_QC Prepare Calibrators & QC Samples Calibrate 8. Generate Calibration Curve (Ratio vs. Concentration) Cal_QC->Calibrate Calibration Data Integrate 6. Integrate Peak Areas (GBL & GBL-d6) GCMS->Integrate Ratio 7. Calculate Area Ratios Integrate->Ratio Ratio->Calibrate Quantify 9. Quantify Unknowns Ratio->Quantify Sample Data Calibrate->Quantify Report 10. Final Report Quantify->Report

Caption: A schematic of the GBL quantification workflow.

Conclusion

The Isotope Dilution GC-MS method detailed herein provides a definitive, robust, and highly accurate means for the quantification of γ-Butyrolactone. The use of a stable isotope-labeled internal standard is critical for overcoming challenges associated with complex matrices and multi-step sample preparation, ensuring data integrity for research, forensic, and quality control applications. Proper method validation is essential to guarantee and document the performance and reliability of this analytical procedure.

References

  • Fossati, A., & Lobietti, R. (2004). Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. Food Additives and Contaminants, 21(9), 839-843. [Link]

  • ResearchGate. (n.d.). Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. [Link]

  • Cutler, J. M., & Kraner, J. C. (2010). Quantitative analysis of gamma-hydroxybutyrate at endogenous concentrations in hair using liquid chromatography tandem mass spectrometry. Journal of Forensic Sciences, 55(2), 526-531. [Link]

  • Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Isotope Dilution Mass Spectrometry. [Link]

  • Chemistry For Everyone. (2023, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. [Link]

  • Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2008). Determination of gamma-butyrolactone (GBL). In Recent Advances In Doping Analysis (16). Sport und Buch Strauß. [Link]

  • Li, J., et al. (2020). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages. Journal of Analytical Methods in Chemistry, 2020, 8878954. [Link]

  • Lin, H. R., et al. (2001). Determination of gamma-hydroxybutyrate (GHB) in biological specimens by simultaneous extraction and chemical derivatization followed by GC-MS. Journal of Analytical Toxicology, 25(5), 364-368. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]

  • Office of Justice Programs. (2021). Detection of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic beverages via total vaporization solid-phase microextraction (TV-SPME) and gas chromatography-mass spectrometry. [Link]

  • Royal Society of Chemistry. (2013). Isotope Dilution Mass Spectrometry. [Link]

  • Strano-Rossi, S., et al. (2013). Determination of GHB and its precursors (GBL and 1,4-BD) in dietary supplements through the synthesis of their isotopologues and analysis by GC-MS method. Journal of Pharmaceutical and Biomedical Analysis, 76, 150-156. [Link]

  • European Medicines Agency (EMA). (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Elian, A. A. (2001). GC-MS determination of gamma-hydroxybutyric acid (GHB) in blood. Forensic Science International, 122(1), 43-47. [Link]

  • Kintz, P., et al. (2005). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. Journal of Chromatography B, 824(1-2), 293-296. [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. Química Nova, 43(9), 1276-1287. [Link]

  • Paul, R., & Tsanaclis, L. (2006). GC-MS-MS Determination of Gamma-hydroxybutyrate in Blood and Urine. Journal of Analytical Toxicology, 30(7), 484-487. [Link]

  • Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. MAPAN - Journal of Metrology Society of India, 25(3), 135-164. [Link]

  • NYC Office of Chief Medical Examiner. (n.d.). Gamma-Hydroxybutyrate (GHB) by Solid Phase Extraction and Gas Chromatography/Mass Spectrometry. [Link]

  • Sharaf, L. K. (2017). Verification of quantitative analytical methods in medical laboratories. Journal of Taibah University Medical Sciences, 12(4), 275-280. [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 43(9). [Link]

  • Hubert, P., et al. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry, 26(1), 1-10. [Link]

Sources

Application Note: Advanced Forensic Screening of gamma-Butyrolactone (GBL) using GBL-13C4 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous identification of gamma-Butyrolactone (GBL) in forensic matrices is complicated by its rapid in vivo and in vitro hydrolysis to gamma-Hydroxybutyrate (GHB). While GHB is the primary metabolite and legal target in many jurisdictions, distinguishing the parent GBL is critical for establishing the timeline of ingestion, the nature of the substance consumed (e.g., industrial solvent abuse), and legal differentiation in jurisdictions where possession of the precursor carries distinct penalties.

This protocol details a robust LC-MS/MS methodology utilizing gamma-Butyrolactone-13C4 (GBL-13C4) as a Stable Isotope Labeled Internal Standard (SIL-IS). Unlike deuterated analogs (GBL-d6), the 13C4 label eliminates concerns regarding hydrogen-deuterium exchange (HDX) during extraction and offers superior retention time co-elution, ensuring precise compensation for matrix effects and extraction efficiency.

The Analytical Challenge: The Interconversion Equilibrium

The core difficulty in GBL analysis is the dynamic equilibrium between the lactone (GBL) and the hydroxy acid (GHB).

  • In Vivo: GBL is a prodrug, rapidly hydrolyzed by lactonase enzymes to GHB (t1/2 < 1 min in blood).

  • In Vitro: The conversion is pH and temperature-dependent.

    • Alkaline pH: Rapid hydrolysis to GHB.[1]

    • Acidic pH / High Heat: Dehydration of GHB back to GBL.

Critical Failure Point: Traditional GC-MS methods often employ acidic conditions or high injector port temperatures (250°C+), which artificially convert endogenous GHB into GBL, leading to false positives for GBL ingestion.

Visualizing the Pathway

The following diagram illustrates the chemical instability that necessitates the use of GBL-13C4 for accurate tracking.

GBL_GHB_Conversion cluster_0 Equilibrium Factors GBL gamma-Butyrolactone (GBL) GHB gamma-Hydroxybutyrate (GHB) GBL->GHB Hydrolysis (+H2O) GHB->GBL Dehydration (-H2O) Heat Heat / Acid (GC Injector) Enzyme Lactonase / Base (In Vivo / Storage)

Figure 1: The dynamic interconversion between GBL and GHB.[1][2] Accurate GBL analysis requires preventing the 'Dehydration' pathway during analysis.

Why gamma-Butyrolactone-13C4?

For quantitative mass spectrometry, the internal standard must mimic the analyte perfectly.

FeatureGBL-d6 (Deuterated)GBL-13C4 (Carbon-13)
Mass Shift +6 Da+4 Da
Isotope Effect Chromatographic shift possible (D elutes earlier than H)Negligible shift (Perfect co-elution)
Exchangeability Risk of H/D exchange in protic solventsZero exchange (Carbon backbone is stable)
Cost LowHigh
Suitability General ScreeningGold Standard for Quantitation

Scientific Rationale: GBL-13C4 is chosen because the carbon backbone is chemically inert to the pH shifts used during extraction. If GBL-d6 were used, deuterium on the alpha-carbon could potentially exchange with solvent protons under basic conditions, altering the mass and ruining the quantification.

Experimental Protocol

Materials & Reagents[4]
  • Analyte: gamma-Butyrolactone (GBL) neat standard.

  • Internal Standard: gamma-Butyrolactone-13C4 (GBL-13C4), 100 µg/mL in acetonitrile.

  • Matrix: Whole blood (preserved with NaF/Oxalate) or Urine.

  • Extraction Solvent: Chloroform (CHCl3) or Dichloromethane (DCM). Note: GBL is highly soluble in organic solvents, whereas GHB (polar salt) remains in the aqueous phase.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

Sample Preparation (Liquid-Liquid Extraction)

This method selectively extracts GBL while leaving GHB in the aqueous layer, preventing "total GHB" interference.

  • Aliquot: Transfer 200 µL of sample (Urine/Blood) to a glass centrifuge tube.

  • IS Addition: Add 20 µL of GBL-13C4 working solution (10 µg/mL). Vortex for 10 sec.

  • Extraction: Add 1.0 mL of Chloroform.

  • Agitation: Shake mechanically for 10 minutes.

  • Separation: Centrifuge at 3000 x g for 5 minutes.

  • Transfer: Carefully remove the lower organic layer (containing GBL and GBL-13C4) to a clean vial.

    • Crucial Step: Avoid taking any aqueous layer, as it contains massive amounts of GHB.

  • Dry Down: Evaporate to dryness under nitrogen at room temperature . Do not heat, as GBL is volatile.

  • Reconstitution: Reconstitute in 200 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions[5]
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic loading)

    • 1-4 min: 5% -> 95% B

    • 4-5 min: 95% B (Wash)

    • 5.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Ionization: Electrospray Positive (ESI+)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
GBL 87.1 [M+H]+45.115Quantifier
GBL 87.1 [M+H]+43.125Qualifier
GBL-13C4 91.1 [M+H]+ 49.1 15Internal Standard

Note: The +4 Da shift in the precursor (87->91) and the fragment (45->49) confirms the stability of the 13C4 label on the lactone ring fragment.

Workflow Visualization

The following diagram outlines the logic flow for ensuring specific GBL detection without GHB interference.

GBL_Workflow cluster_phases Phase Separation Sample Biological Sample (Blood/Urine) Spike Spike IS: GBL-13C4 Sample->Spike LLE Liquid-Liquid Extraction (Chloroform) Spike->LLE Aqueous Aqueous Layer (Contains GHB) LLE->Aqueous Discard Organic Organic Layer (Contains GBL + GBL-13C4) LLE->Organic Keep Analysis LC-MS/MS Analysis (MRM Mode) Organic->Analysis Result Quantification (Ratio GBL / GBL-13C4) Analysis->Result

Figure 2: Selective extraction workflow. The 13C4 IS tracks the partition coefficient of GBL into the organic phase, correcting for recovery variations.

Validation & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must be self-validating.

  • Matrix Effect Assessment: Compare the peak area of GBL-13C4 spiked into extracted matrix vs. neat solvent.

    • Acceptance Criteria: Matrix factor between 0.8 and 1.2.

  • Conversion Check: Spike a high concentration of GHB (100 µg/mL) into a blank sample and process via the GBL method.

    • Success: No GBL peak detected (demonstrates no artificial conversion during extraction).

  • Linearity: 0.1 µg/mL to 50 µg/mL.

  • Stability: Processed samples should be analyzed immediately. If storage is required, keep at 4°C in the autosampler for no more than 12 hours.

References

  • Busardò, F. P., & Jones, A. W. (2015). GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome. Current Neuropharmacology.

  • Restek Corporation. (2020).[3] Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing.[3] Restek Application Notes.

  • Ciolino, L. A., et al. (2001). The chemical interconversion of GHB and GBL: Forensic issues and implications. Journal of Forensic Sciences.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). GHB and its precursor GBL: Health and legal issues.

  • National Institute on Drug Abuse (NIDA). (2021). Gamma-hydroxybutyrate (GHB).[1][2][4][3][5][6][7][8] DrugFacts.

Sources

High-throughput analysis of GHB precursors in urine samples

Author: BenchChem Technical Support Team. Date: February 2026

High-Throughput LC-MS/MS Profiling of GHB, GBL, and 1,4-BD in Urine

Abstract

The rapid metabolic elimination of Gamma-hydroxybutyrate (GHB) and the chemical volatility of its precursor Gamma-butyrolactone (GBL) present a unique forensic challenge. This application note details a high-throughput "Dilute-and-Shoot" LC-MS/MS protocol for the simultaneous quantification of GHB, GBL, and 1,4-Butanediol (1,4-BD) in urine. Unlike traditional GC-MS methods requiring time-consuming derivatization, this method utilizes polarity switching to capture the acidic GHB and its neutral precursors in a single 6-minute run. Emphasis is placed on mitigating the in vitro interconversion of GBL and GHB to ensure data integrity.

Introduction & Scientific Context

The Interconversion Trap

The primary failure point in GHB analysis is the pH-dependent equilibrium between GHB and its lactone, GBL.

  • Acidic conditions (pH < 4): GHB undergoes intramolecular esterification to form GBL.[1]

  • Basic conditions (pH > 10): GBL rapidly hydrolyzes to GHB.[2][3][4]

  • Neutral conditions: Both species are relatively stable, but GBL can still slowly hydrolyze over time.

For forensic accuracy, urine samples must be maintained at neutral pH and analyzed rapidly. This protocol avoids strong acid/base crash steps, preserving the original speciation of the sample.

Metabolic Pathway & Targets

1,4-BD is a pro-drug converted to GHB via alcohol dehydrogenase. GBL is a lactone precursor that hydrolyzes to GHB in plasma.

GHB_Metabolism BD 1,4-Butanediol (1,4-BD) GHB Gamma-hydroxybutyrate (GHB) BD->GHB Alcohol Dehydrogenase (Rapid) GBL Gamma-butyrolactone (GBL) GBL->GHB Lactonase/Hydrolysis (pH dependent) GHB->GBL Acidic Lactonization (Artifact) SSA Succinic Semialdehyde GHB->SSA GHB Dehydrogenase Krebs Krebs Cycle (CO2 + H2O) SSA->Krebs Metabolic Clearance

Figure 1: Metabolic pathway and chemical interconversion of GHB precursors. Note the reversible link between GHB and GBL, which is the critical stability challenge in urine analysis.

Experimental Methodology

Reagents & Standards
  • Standards: GHB-Na, GBL, and 1,4-BD (1 mg/mL in methanol).

  • Internal Standards (IS): GHB-d6 (for GHB), GBL-d6 (for GBL), 1,4-BD-d4 (for 1,4-BD).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Methanol (or Acetonitrile).

Sample Preparation: "Dilute-and-Shoot"

This workflow minimizes handling time and prevents pH shifts that cause interconversion.

  • Thaw urine samples at room temperature. Vortex briefly.

  • Aliquot 50 µL of urine into a 96-well plate or autosampler vial.

  • Add 450 µL of Internal Standard Solution (containing 1 µg/mL of deuterated IS in Mobile Phase A).

    • Note: Using aqueous mobile phase as the diluent matches the initial gradient conditions, improving peak shape for early-eluting polar compounds like GHB.

  • Vortex for 30 seconds.

  • Centrifuge at 3,000 x g for 5 minutes (to settle particulates).

  • Inject 5 µL into the LC-MS/MS.

Instrumental Analysis (LC-MS/MS)

Liquid Chromatography:

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or Agilent Zorbax SB-Aq (for enhanced polar retention).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 2% Loading (High aqueous for GHB retention)
1.0 2% Isocratic Hold
3.5 95% Elution of GBL/1,4-BD
4.5 95% Wash
4.6 2% Re-equilibration

| 6.0 | 2% | End of Run |

Mass Spectrometry (MRM Parameters): Use Polarity Switching : Negative mode for GHB (acidic) and Positive mode for GBL/1,4-BD (neutral).

AnalytePolarityPrecursor (m/z)Product (m/z)Collision Energy (V)Type
GHB ESI (-)103.085.012Quant
103.057.020Qual
GHB-d6 ESI (-)109.090.012IS
GBL ESI (+)87.145.110Quant
87.143.125Qual
1,4-BD ESI (+)91.173.115Quant
91.155.128Qual

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation (Neutral pH) cluster_lc LC Separation cluster_ms MS/MS Detection Urine Urine Sample (50 µL) Dilution Dilution (1:10) with IS (GHB-d6) in Water Urine->Dilution Mix Vortex & Centrifuge (3000g, 5 min) Dilution->Mix Column C18 Polar-Embedded Column (Retains GHB) Mix->Column Inject 5 µL Gradient Gradient Elution (2% to 95% MeOH) Column->Gradient Switch Polarity Switching (ESI- / ESI+) Gradient->Switch Detect MRM Quantification GHB (103->85) GBL (87->45) Switch->Detect

Figure 2: High-throughput "Dilute-and-Shoot" workflow designed to minimize sample handling and prevent GBL hydrolysis.

Validation & Quality Control

Validation Parameters
  • Linearity: 1 – 100 mg/L (covering endogenous and toxic levels).

  • Limit of Detection (LOD): 0.5 mg/L (S/N > 3).

  • Limit of Quantitation (LOQ): 1.0 mg/L (S/N > 10).

  • Precision (CV%): < 15% for intra- and inter-day.[5]

  • Recovery: 90–110% (Matrix effects are minimal with 10x dilution).

Data Interpretation: Endogenous vs. Exogenous

GHB is naturally present in human urine.[5][6][7][8][9][10] Distinguishing abuse from normal physiology requires strict cut-offs.

StatusUrine GHB ConcentrationInterpretation
Endogenous < 5 mg/LNormal physiological range.[8][10]
Gray Zone 5 – 10 mg/LInconclusive; requires clinical context.
Positive > 10 mg/LIndicative of exogenous exposure (SOFT/AAFS Cut-off).

Note: GBL and 1,4-BD are not endogenous. Any detectable amount suggests ingestion.

Troubleshooting & Pitfalls

  • "Ghost" GBL Peaks:

    • Cause: GHB converting to GBL in the heated ESI source.

    • Solution: Chromatographic separation is mandatory.[11] GHB elutes earlier (more polar) than GBL. If peaks co-elute, source conversion will falsely elevate GBL quantitation. Ensure baseline resolution (Rs > 1.5).

  • Carryover:

    • Cause: GBL is sticky and volatile.

    • Solution: Use a needle wash of 50:50 Methanol:Isopropanol.

  • pH Drift:

    • Cause: Bacterial growth in urine can alter pH, forcing interconversion.

    • Solution: Store samples at -20°C immediately. Do not add strong preservatives without validation.

References

  • Simultaneous Analysis of GHB and Its Precursors in Urine Using LC-MS/MS. Waters Corporation Application Note. Link

  • Determination of endogenous gamma-hydroxybutyric acid (GHB) levels in antemortem urine and blood. Journal of Analytical Toxicology, 2004. Link

  • The chemical interconversion of GHB and GBL: forensic issues and implications. Journal of Forensic Sciences, 2001.[4][12] Link

  • Target Analysis of GHB, GBL, 1.4-BD and GVL in Whole Blood and Urine by LC/MS/MS. ResearchGate, 2011. Link

  • Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages. Journal of Analytical Methods in Chemistry, 2020. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with γ-Butyrolactone-¹³C₄

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of γ-Butyrolactone-¹³C₄ (GBL-¹³C₄) as an internal standard (IS) in quantitative bioanalysis. This guide is designed for researchers, scientists, and drug development professionals utilizing LC-MS/MS for the quantification of γ-Butyrolactone (GBL) and its precursor, γ-hydroxybutyric acid (GHB), in complex biological matrices. Here, we will address common challenges, provide in-depth troubleshooting, and explain the scientific principles behind overcoming matrix effects to ensure data of the highest accuracy and integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding GBL-¹³C₄ and its application in mitigating matrix effects.

Q1: What is γ-Butyrolactone-¹³C₄ and why is it used as an internal standard?

A1: γ-Butyrolactone-¹³C₄ is a stable isotope-labeled (SIL) form of GBL, where four of the carbon-12 atoms are replaced with carbon-13 isotopes. It is considered the "gold standard" internal standard for the quantitative analysis of GBL by mass spectrometry for several key reasons:

  • Chemical and Physical Equivalence: GBL-¹³C₄ has virtually identical physicochemical properties to the unlabeled analyte (GBL).[1] This means it behaves identically during sample extraction, chromatography, and ionization.[2]

  • Co-elution: It co-elutes with the native GBL during liquid chromatography, ensuring that both the analyte and the IS experience the same matrix effects at the same time.[3]

  • Mass Differentiation: The four-mass-unit difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.

The primary function of a SIL-IS like GBL-¹³C₄ is to compensate for variability during the analytical process, including extraction efficiency and, most critically, matrix-induced ion suppression or enhancement.[2]

Q2: What are "matrix effects" in LC-MS/MS analysis?

A2: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often undetected, components from the sample matrix (e.g., plasma, urine, tissue homogenate).[2][4] These effects can lead to:

  • Ion Suppression: A decrease in the analyte signal, leading to underestimation of the true concentration. This is the more common effect.

  • Ion Enhancement: An increase in the analyte signal, leading to overestimation.

Matrix effects are a significant source of imprecision and inaccuracy in quantitative bioanalysis.[5] They arise because endogenous components like phospholipids, salts, and metabolites can compete with the analyte for ionization in the mass spectrometer's source.[6]

Q3: How does GBL-¹³C₄ compensate for matrix effects?

A3: Because GBL-¹³C₄ co-elutes and shares the same chemical properties as GBL, any ion suppression or enhancement that affects the analyte will affect the internal standard to the same degree.[3] The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. If both signals are suppressed by 30%, for example, the ratio remains constant, thus providing an accurate measurement despite the matrix interference.

cluster_0 LC Elution cluster_1 MS Ion Source (ESI) Analyte (GBL) Analyte (GBL) IS (GBL-13C4) IS (GBL-13C4) Ionization Ionization Analyte (GBL)->Ionization Affected Matrix Component Matrix Component IS (GBL-13C4)->Ionization Equally Affected Matrix Component->Ionization Suppresses Ionization MS Detector MS Detector Ionization->MS Detector Signal Ratio (Analyte/IS) Remains Constant

Caption: Mechanism of matrix effect compensation by GBL-¹³C₄.

Q4: Is a deuterated internal standard (e.g., GBL-d6) as effective as GBL-¹³C₄?

A4: While deuterated standards are also SILs, ¹³C-labeled standards are generally considered superior.[7] Deuterium (²H) is significantly heavier than hydrogen (¹H), which can sometimes lead to slight differences in chromatographic retention time ("isotopic effect").[8] If the deuterated IS separates from the analyte, it may not experience the exact same matrix effect, compromising its ability to compensate accurately.[4] Carbon-13 labeling results in a much smaller relative mass change, minimizing the risk of chromatographic separation and ensuring more reliable compensation.[7]

Section 2: Troubleshooting Guides

This section provides step-by-step solutions to specific problems encountered during method development and sample analysis.

Guide 1: Poor Accuracy & Precision in Quality Control (QC) Samples

Issue: You are observing poor accuracy (%RE) and/or precision (%RSD > 15%) in your low, mid, or high QC samples, even when using GBL-¹³C₄.

Potential Cause: This often indicates that the matrix effect is either extremely severe, variable between different matrix lots, or that another issue is being misinterpreted as a matrix effect.

Troubleshooting Workflow:

Start Poor QC Accuracy/Precision CheckIS Step 1: Verify IS Response Is the GBL-13C4 peak area consistent across all samples (Calibrators, QCs, Blanks)? Start->CheckIS Cleanup Step 2: Evaluate Sample Cleanup Are you using Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or SPE? CheckIS->Cleanup If IS area is erratic MatrixFactor Step 4: Quantify Matrix Effect Perform Post-Extraction Addition Experiment with at least 6 matrix lots. CheckIS->MatrixFactor If IS area is consistent Chromatography Step 3: Assess Chromatography Is the GBL peak shape good? Is it separated from the injection front? Cleanup->Chromatography Improve Cleanup (e.g., PPT -> SPE) Chromatography->MatrixFactor Optimize Gradient/ Column Chemistry MatrixFactor->Cleanup If IS-Normalized MF is variable, re-evaluate cleanup. Result Result MatrixFactor->Result If IS-Normalized MF ~1.0, problem is solved.

Caption: Troubleshooting workflow for poor QC performance.

Step-by-Step Protocol:

  • Verify Internal Standard Response:

    • Action: Examine the absolute peak area of GBL-¹³C₄ in all calibrators, QCs, blanks, and unknown samples from a single batch.

    • Interpretation: The IS area should be relatively consistent (e.g., within a 30-50% range) across all samples except for double blanks. Extreme, erratic variations suggest a fundamental issue with sample preparation (e.g., inconsistent protein precipitation, poor extraction recovery) or instrument performance, not just matrix effects.[6]

  • Evaluate and Enhance Sample Cleanup:

    • Rationale: The most effective way to combat matrix effects is to remove the interfering components before they enter the mass spectrometer.[5]

    • Action: If you are using a simple protein precipitation (PPT), consider a more rigorous technique.

      • Liquid-Liquid Extraction (LLE): GBL can be efficiently extracted from aqueous solutions using solvents like methylene chloride, which effectively separates it from polar matrix components like salts and proteins.[9]

      • Solid-Phase Extraction (SPE): This is often the most effective technique for removing phospholipids and other interfering substances.[10]

    • Self-Validation: Compare the matrix factor (see Step 4) of samples prepared by PPT versus those prepared by SPE. A matrix factor closer to 1.0 indicates a cleaner extract.

  • Optimize Chromatography:

    • Rationale: Chromatographic separation can move the analyte peak away from regions of high ion suppression, which often occur early in the run with the solvent front.[5]

    • Action:

      • Ensure GBL is well-retained and elutes away from the void volume. GBL is a small, polar molecule, which can be challenging to retain on standard C18 columns.[11] Consider alternative column chemistries if needed.

      • Adjust the gradient to better resolve GBL from any co-eluting interferences. A shallower gradient around the elution time of GBL can improve separation.

  • Quantify the Matrix Effect (as per FDA/ICH M10 Guidance):

    • Rationale: This experiment definitively proves and quantifies the extent of matrix effects and verifies if the IS is performing correctly.[12][13]

    • Protocol: Post-Extraction Addition

      • Set A: Prepare a solution of GBL and GBL-¹³C₄ in a clean solvent (e.g., mobile phase) at a known concentration (e.g., corresponding to a low and high QC).

      • Set B: Extract blank biological matrix (from at least 6 different sources/lots) using your validated sample preparation method. After extraction, spike the resulting blank extract with the same concentrations of GBL and GBL-¹³C₄ as in Set A.

      • Calculation:

        • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

        • IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • Acceptance Criteria: The IS-Normalized MF should be close to 1.0. The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should not be greater than 15%.[12] If these criteria are met, the GBL-¹³C₄ is effectively compensating for the matrix effect.

Guide 2: In-Source Conversion of GHB to GBL

Issue: You are analyzing for GHB but see a signal at the mass transition for GBL, or your GBL quantification is artificially high when high concentrations of GHB are present.

Potential Cause: GHB can lose a molecule of water (dehydrate) under acidic conditions or in the heated electrospray ionization (ESI) source to form GBL.[14] This in-source conversion can lead to inaccurate quantification of GBL.

Troubleshooting Steps:

  • Chromatographic Separation is CRITICAL:

    • Rationale: The only reliable way to manage this issue is to ensure that GHB and GBL are chromatographically separated. If they elute at different times, the GBL formed from GHB in the ion source will not co-elute with the "true" GBL from the sample.[11][14]

    • Action: Develop an LC method that provides baseline separation between GHB and GBL. A resolution value >1.5 is recommended. This is a mandatory step for accurate simultaneous analysis.[14]

  • Optimize Ion Source Conditions:

    • Rationale: Harsher source conditions (high temperatures, high voltages) can promote in-source fragmentation and conversion.

    • Action: Methodically reduce the ion source temperature and capillary voltage to the minimum levels required to maintain adequate sensitivity for both analytes. This can reduce the extent of GHB dehydration.

  • Mobile Phase pH:

    • Rationale: GHB is more stable and less likely to convert to GBL at a neutral or slightly basic pH. However, GBL can hydrolyze to GHB under alkaline conditions (pH > 8).[14]

    • Action: While most reversed-phase methods use acidic modifiers for good peak shape, be aware of this equilibrium. If using a method without an internal standard for GBL, strict pH control is essential. The use of GBL-¹³C₄ helps mitigate quantification errors, but chromatographic separation remains the most robust solution.

Section 3: Data & Protocols

Table 1: Physicochemical Properties
Propertyγ-Butyrolactone (GBL)γ-Butyrolactone-¹³C₄ (GBL-¹³C₄)
Molecular Formula C₄H₆O₂[15]¹³C₄H₆O₂
Molar Mass ( g/mol ) 86.09[16]~90.09
Appearance Colorless, hygroscopic liquid[16][17]Colorless liquid
Boiling Point 204 °C[15]~204 °C
Solubility in Water Miscible[15]Miscible
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general framework for cleaning up plasma samples for GBL analysis. This must be optimized for your specific application and SPE sorbent.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of GBL-¹³C₄ working solution and 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step precipitates the majority of proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from Step 2 onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

References

  • Waters Corporation. (n.d.). Simultaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. Retrieved from [Link][18][19]

  • Restek Corporation. (2020, October 13). Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing. Retrieved from [Link][11]

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link][15]

  • Safrole. (n.d.). GBL or gamma-Butyrolactone: Chemistry and Facts. Retrieved from [Link][16]

  • Meng, L., et al. (2020). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages. Journal of Analytical Methods in Chemistry. Retrieved from [Link][20]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.
  • Taylor, P. J. (2005). Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][12][13]

  • LIBIOS. (n.d.). ¹³C Labeled internal standards. Retrieved from [Link][1]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link][2]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link][5]

  • Romer Labs. (n.d.). The Advantage of Fully Stable ¹³C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Retrieved from [Link][7]

  • SWGDrug. (2005). gamma-butyrolactone Monograph. Retrieved from [Link][9]

  • ScienceOpen. (2020). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages. Retrieved from [Link][14]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.[8]

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link][6]

  • Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis. Retrieved from [Link][10]

  • Gokemi. (n.d.). Gamma Butyrolacton (GBL). Retrieved from [Link][17]

  • Trusek, A. M. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 903-911.[3]

Sources

Technical Support Center: Optimizing Extraction Recovery of GBL from Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Core Principles: The Chemistry of Recovery

Before troubleshooting specific failures, it is critical to understand the Lactone-Hydroxyacid Equilibrium . In complex biological or formulation matrices (plasma, urine, beverages), GBL exists in a pH-dependent equilibrium with Gamma-Hydroxybutyrate (GHB).[1][2]

  • The Trap: Many researchers report "low recovery" when they have actually chemically converted their target GBL into GHB, which is non-volatile and highly polar, rendering it unextractable by the non-polar solvents used for GBL.

  • The Rule:

    • pH > 10: Rapid, irreversible hydrolysis of GBL

      
       GHB (Salt form).
      
    • pH < 2: Acid-catalyzed cyclization of GHB

      
       GBL (Equilibrium favors GBL).
      
    • pH 7: Slow hydrolysis.

Equilibrium Visualization

GBL_Equilibrium cluster_0 Extraction Consequence GBL Gamma-Butyrolactone (GBL) Lipophilic / Volatile GHB Gamma-Hydroxybutyrate (GHB) Hydrophilic / Non-Volatile GBL->GHB  Basic pH (>10)  Hydrolysis (Rapid) GBL->GHB  Neutral pH  (Slow Equilibrium) Extract_GBL Extractable in DCM / Chloroform GBL->Extract_GBL GHB->GBL  Acidic pH (<2)  Cyclization (Heat + Time) Extract_GHB Remains in Aqueous Phase GHB->Extract_GHB

Figure 1: The pH-dependent interconversion between GBL and GHB determines extraction efficiency. Controlling pH is the single most critical variable in recovery.

Troubleshooting Guide: Recovery & Quantification

Category A: Low Extraction Recovery

Q: I am using ethyl acetate for LLE, but my GBL recovery varies wildly between 40-70%. Why? A: Ethyl acetate is too polar and water-miscible (~8% solubility in water), which drags water (and dissolved GHB) into your organic phase, complicating the partition. Furthermore, if your matrix pH is not strictly controlled, GBL is hydrolyzing.

The Fix:

  • Switch Solvent: Use Dichloromethane (DCM) or Chloroform . These are non-polar enough to exclude GHB salts but have a high affinity for the lactone ring (Partition coefficient ~4.5 for DCM).

  • Strict pH Control:

    • For Free GBL only: Adjust sample to pH 6.0–7.0 immediately before extraction to minimize hydrolysis. Work fast.

    • For Total GBL (GBL + GHB): Acidify to pH 1-2 with H₂SO₄ and heat (60°C for 20 mins) to force cyclization of all GHB into GBL prior to extraction.

Q: My internal standard (IS) recovery is consistent, but the analyte area drops over time. Is GBL volatile? A: Pure GBL has a boiling point of 204°C, so it is not highly volatile. However, it can be lost during the solvent evaporation step if you evaporate to complete dryness under a high-flow nitrogen stream. "Blow-down" effects can aerosolize the oily residue.

The Protocol:

  • Do not evaporate to dryness. Concentrate the DCM extract to ~100

    
    L.
    
  • Drying Agent: Always pass the DCM layer through anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.[1] Water in the GC injector causes hydrolysis artifacts.

Category B: Chromatographic Artifacts

Q: I see "ghost peaks" or tailing in my GC-MS chromatogram. Is this matrix interference? A: It is likely thermal conversion in your injector port. If your extract contains residual GHB (acid form) and the injector is hot (>200°C), the GHB will dehydrate inside the injector to form GBL. This artificially inflates your GBL quantification.

The Validation Test:

  • Inject a pure GHB standard (underivatized).

  • If you see a GBL peak, your injector is converting GHB.

  • Solution: Use a splitless injection at a lower temperature if possible, or ensure your extraction (DCM wash) completely removes GHB. For absolute certainty, derivatize GHB (BSTFA) so it cannot cyclize.

Optimized Protocols

Method 1: Selective Extraction of "Free GBL"

Objective: Isolate GBL present in the sample without converting endogenous GHB.

  • Sample Prep: Aliquot 200

    
    L plasma/urine.
    
  • IS Addition: Add GBL-d6 (Internal Standard).

  • pH Check: Verify pH is neutral (6.0–7.5). Do not acidify.

  • Extraction: Add 400

    
    L Dichloromethane (DCM) .
    
  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Collection: Aspirate the lower organic layer (DCM is denser than water).

  • Drying: Pass through a micro-column of anhydrous Na₂SO₄.

  • Analysis: Inject 1

    
    L into GC-MS (SIM mode).
    
Method 2: "Total GBL" (Forensic/Toxicological)

Objective: Convert all GHB and GBL into a single GBL peak for total load analysis.

  • Acidification: Add 50

    
    L 5M H₂SO₄ to 200 
    
    
    
    L sample (Target pH < 2).
  • Cyclization: Incubate at 60°C for 20 minutes .

  • Extraction: Proceed with DCM extraction as above.

Solvent Efficiency Comparison
SolventPolarity IndexGBL Recovery (%)GHB ExclusionNotes
Dichloromethane (DCM) 3.190-95% HighRecommended. Excellent phase separation.
Chloroform 4.185-92%HighGood alternative; toxic/carcinogenic concerns.
Ethyl Acetate 4.460-75%LowCo-extracts water and GHB; poor selectivity.
Hexane 0.1<10%Very HighToo non-polar; GBL does not partition well.

Workflow Decision Tree

Extraction_Workflow Start Start: Biological Matrix (Urine/Plasma) Goal What is the Analytical Goal? Start->Goal Free Quantify Free GBL Only (No GHB conversion) Goal->Free  Specific   Total Quantify Total Load (GBL + GHB as GBL) Goal->Total  Aggregate   Step_Free Maintain Neutral pH (6-7) Add GBL-d6 Free->Step_Free Step_Total Acidify (pH < 2) Heat 60°C / 20 min Total->Step_Total Extract LLE with Dichloromethane (DCM) (Ratio 2:1 Solvent:Sample) Step_Free->Extract Step_Total->Extract Dry Dry Organic Layer (Anhydrous Na2SO4) Extract->Dry Inject GC-MS Analysis (SIM Mode) Dry->Inject

Figure 2: Decision matrix for selecting the correct sample preparation pathway based on analytical requirements.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Gamma-Butyrolactone (GBL) Monograph. Retrieved from [Link]

  • Ciolino, L. A., Mesmer, M. Z., Satzger, R. D., et al. (2001). The Chemical Interconversion of GHB and GBL: Forensic Issues and Implications. Journal of Forensic Sciences, 46(6), 1315-1323.[3] Retrieved from [Link]

  • LeBeau, M. A., et al. (2000). Gamma-Butyrolactone (GBL) as a Precursor to Gamma-Hydroxybutyrate (GHB).[1][4][5][6][7][8] Microgram, 33(10).

  • World Health Organization (WHO). (2014). Gamma-butyrolactone (GBL) Critical Review Report. Expert Committee on Drug Dependence. Retrieved from [Link]

  • Elliott, S. (2003). Gamma-hydroxybutyric acid (GHB) concentrations in humans and factors affecting endogenous production. Forensic Science International, 133(1-2), 9-16. Retrieved from [Link]

Sources

Technical Support Center: Trace-Level GBL Detection & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Mission: Precision in Volatile Lactone Analysis

Welcome to the Advanced Application Support Center. This guide addresses the specific challenges of detecting Gamma-Butyrolactone (GBL) at trace levels (ppb/low ppm). Unlike standard solvent analysis, GBL detection is complicated by its spontaneous interconversion with Gamma-Hydroxybutyrate (GHB) and its high polarity.

This guide prioritizes sensitivity and specificity , moving beyond standard pharmacopeia methods to research-grade trace analysis.

Part 1: The Core Mechanism (The "Phantom" Analyte)

Before troubleshooting sensitivity, you must master the equilibrium. In aqueous matrices (blood, urine, water), GBL is not a static target. It exists in a pH-dependent equilibrium with GHB.[1][2]

The Critical Error: Many researchers attempt to measure "free GBL" in a biological matrix without stabilizing the pH, leading to erratic quantitative data.

  • Acidic Conditions (pH < 4): Equilibrium shifts toward GBL (Lactone formation).[2]

  • Basic Conditions (pH > 7): Equilibrium shifts toward GHB (Ring opening).

  • Heat (GC Injector): Thermally converts GHB to GBL (Intramolecular esterification).

Visualizing the Equilibrium Strategy The following diagram illustrates the chemical behavior you must control during sample preparation.

GBL_Equilibrium cluster_0 Acidic / Heated (GC Inlet) cluster_1 Basic / Aqueous GBL GBL (Lactone) (Volatile, m/z 86) GHB GHB (Free Acid/Salt) (Non-volatile, Polar) GBL->GHB Hydrolysis (pH > 7) or Time in Water GHB->GBL Acid Hydrolysis (pH < 2) or Thermal Conversion Deriv TMS-GHB Derivative (Locked Structure) (m/z 233) GHB->Deriv Silylation (BSTFA) (Prevents GBL formation)

Caption: Figure 1. The GBL/GHB Interconversion.[2][3][4] To detect total GBL+GHB as GBL, force the red path. To distinguish them, use the green path (derivatization).

Part 2: High-Sensitivity Protocols

To achieve low-level detection (LOD < 100 ng/mL), simple liquid injection is often insufficient due to matrix noise. We recommend Headspace Solid-Phase Microextraction (HS-SPME) .

Protocol A: HS-SPME for Trace GBL (The "Total GBL" Method)

Use this method when you need maximum sensitivity and are quantifying "Total Butyrolactone" (GBL + converted GHB).

Reagents:

  • NaCl (Analytical Grade)

  • Concentrated H₂SO₄

  • Internal Standard: GBL-d6 (preferred) or GHB-d6.

Step-by-Step Workflow:

  • Sample Loading: Place 1.0 mL of sample (urine/plasma/water) into a 20 mL headspace vial.

  • Salting Out: Add 0.5 g NaCl. Why? This increases ionic strength, driving the organic GBL into the headspace (vapor phase).

  • Acidification: Add 50 µL Conc. H₂SO₄.

    • Mechanism:[5][6][7] This drops pH < 1, rapidly converting all GHB to GBL and preventing ring opening.

  • Incubation: Seal vial with magnetic cap. Incubate at 80°C for 20 minutes .

  • Extraction: Expose SPME Fiber (Polydimethylsiloxane/Divinylbenzene - PDMS/DVB ) to headspace for 30 minutes at 80°C.

    • Note: PDMS/DVB is superior to pure PDMS for polar volatiles like GBL.

  • Desorption: Insert fiber into GC inlet (250°C) for 2 minutes (Splitless mode).

Protocol B: GC-MS Instrument Parameters
ParameterSettingTechnical Rationale
Inlet Mode SplitlessEssential for trace analysis; transfers 100% of analyte to column.
Inlet Temp 250°CEnsures rapid desorption from SPME fiber.
Column DB-WAX or VF-WAXms (30m x 0.25mm x 0.25µm)Polar column required. GBL tails significantly on non-polar (5-MS) columns.
Carrier Gas Helium @ 1.0 mL/minConstant flow.
MS Mode SIM (Selected Ion Monitoring) Drastically improves Signal-to-Noise (S/N) ratio vs. Scan mode.
SIM Ions Target: 86 ; Qualifiers: 42, 56m/z 86 is the molecular ion of GBL.
Dwell Time 50-100 msHigher dwell time on the target ion improves sensitivity.
Part 3: Troubleshooting & FAQs
Q1: "I see a 'ghost peak' of GBL in my blank samples. Is my column contaminated?"

Diagnosis: This is likely Carryover or Septum Bleed , not column failure. GBL is "sticky."[7] The Fix:

  • Check the Split Vent Line: In splitless injection, the split vent opens after ~1 minute to purge the inlet. If this line is dirty, GBL can diffuse back. Clean or replace the split vent trap.

  • Fiber Bake-out: If using SPME, bake the fiber at 260°C for 10 minutes between runs.

  • Solvent Wash: If using liquid injection, ensure your autosampler performs at least 5 washes with Acetone (polar) followed by 5 washes with Dichloromethane.

Q2: "My GBL peak is tailing badly (Asymmetry > 2.0). I'm using a DB-5 column."

Diagnosis: Polarity Mismatch. Explanation: GBL is a polar lactone. A DB-5 (non-polar) column has few active sites to retain GBL properly, leading to surface adsorption and tailing. The Fix:

  • Switch Column: Move to a Wax (Polyethylene Glycol) phase column. This matches the polarity of GBL, resulting in sharp, symmetrical peaks.

  • Inlet Activity: If you must use a DB-5, use a deactivated glass wool liner. Active silanol sites in the liner will grab GBL, causing the tail.

Q3: "I need to distinguish between GBL and GHB. The acid method converts everything!"

Diagnosis: You need Derivatization . The Fix: You cannot use the "Total GBL" acid method. You must "lock" the GHB structure before it hits the heat.

  • Dry the sample: Evaporate the sample to dryness (gentle nitrogen stream).

  • Silylate: Add 50 µL BSTFA + 1% TMCS . Incubate at 70°C for 20 mins.

  • Analyze:

    • GBL will appear at m/z 86 (it does not derivatize).

    • GHB will appear as di-TMS-GHB at m/z 233 (M-15) and 147.

    • Note: You must keep the sample neutral/dry before this step to prevent spontaneous conversion.

Q4: "My sensitivity is stuck at 5 ppm. I need 50 ppb."

Diagnosis: Matrix Effect / Low Extraction Efficiency. The Fix:

  • Switch to SIM Mode: If you are in Full Scan, you are losing 90% of your sensitivity. Target m/z 86 specifically.

  • Use "Total Vaporization" (TV-SPME): Instead of sampling just the headspace, use a smaller sample volume (e.g., 50 µL) in a 20 mL vial and heat to a temperature above the boiling point of the solvent (if water, >100°C). This forces the entire matrix into the vapor phase, allowing the fiber to collect all available GBL.

Part 4: Troubleshooting Logic Map

Use this decision tree to diagnose sensitivity issues in your GBL workflow.

GBL_Troubleshooting Start Issue: Low Sensitivity / Poor Peak Shape Check_Mode Are you using SIM Mode? Start->Check_Mode Switch_SIM Action: Switch to SIM (Target m/z 86) Check_Mode->Switch_SIM No Check_Column Is Column Polar? (Wax/PEG) Check_Mode->Check_Column Yes Switch_Col Action: Switch to Wax Column or Deactivated Liner Check_Column->Switch_Col No Check_Prep Sample Prep Method? Check_Column->Check_Prep Yes LLE_Node Liquid Extraction (LLE) Check_Prep->LLE_Node SPME_Node SPME Check_Prep->SPME_Node Optimize_LLE Action: Increase Sample Vol Evaporate & Reconstitute LLE_Node->Optimize_LLE Optimize_SPME Action: Add NaCl (Salt Out) Acidify to pH < 1 SPME_Node->Optimize_SPME

Caption: Figure 2. Diagnostic workflow for optimizing GBL detection sensitivity.

References
  • United Nations Office on Drugs and Crime (UNODC). (2013). Guidelines for the Forensic Analysis of Drugs Facilitating Sexual Assault and Other Criminal Acts.[8] UNODC Laboratory and Scientific Section.[9] Available at: [Link]

  • Ciolino, L. A., Mesmer, M. Z., & Satzger, R. D. (2001). The Chemical Interconversion of GHB and GBL: Forensic Issues and Implications. Journal of Forensic Sciences, 46(6), 1315-1323.[10] Available at: [Link]

  • Blair, S., et al. (2001). Determination of Gamma-Hydroxybutyrate in Water and Human Urine by Solid Phase Microextraction-Gas Chromatography/Quadrupole Ion Trap Spectrometry. Journal of Forensic Sciences, 46(3). Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Gamma-Hydroxybutyrate / Butyric Acid Monograph. Available at: [Link]

Sources

Preventing in-source fragmentation of gamma-Butyrolactone-13C4

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of gamma-Butyrolactone-13C4 (GBL-13C4). This resource is designed for researchers, scientists, and drug development professionals to address and resolve common analytical challenges, with a specific focus on preventing in-source fragmentation during mass spectrometry analysis. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is gamma-Butyrolactone-13C4 and why is it used as an internal standard?

Gamma-Butyrolactone-13C4 (GBL-13C4) is a stable, isotopically labeled version of gamma-Butyrolactone (GBL). GBL is a simple 4-carbon lactone and a well-known chemical precursor to gamma-hydroxybutyrate (GHB), a neurotransmitter with a history of clinical use and illicit abuse.[1][2][3] In analytical chemistry, particularly in quantitative mass spectrometry (MS), stable isotope-labeled compounds like GBL-13C4 are considered the gold standard for internal standards.

The core value of GBL-13C4 lies in its chemical near-identity to the unlabeled GBL. It co-elutes chromatographically and exhibits the same ionization and fragmentation behavior. However, its four ¹³C atoms give it a mass shift of +4 Da compared to the native compound. This allows the mass spectrometer to distinguish between the standard and the analyte, enabling precise quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Q2: What is in-source fragmentation and why is it a problem?

In-source fragmentation (ISF), sometimes called in-source collision-induced dissociation (CID), is the breakdown of an analyte molecule into fragment ions within the ion source of a mass spectrometer.[4] This process occurs in the intermediate pressure region between the atmospheric pressure electrospray needle and the high-vacuum mass analyzer.[4][5] As ions are accelerated by electric potentials (like the cone or orifice voltage) through this region, they collide with residual solvent vapor and drying gas molecules. If these collisions are sufficiently energetic, they can break chemical bonds, causing the ion to fragment before it is ever measured by the mass analyzer.[5][6]

This presents a significant problem for quantitative analysis. The goal is typically to measure the intact, protonated molecule (the precursor ion, e.g., [M+H]⁺). When ISF occurs, the population of this precursor ion is depleted, and the signal intensity is distributed among various fragment ions. This leads to:

  • Loss of Sensitivity: The signal for your target precursor ion is reduced, potentially falling below the limit of quantification.

  • Inaccurate Quantification: If the degree of fragmentation is not consistent between samples and standards, the quantitative results will be unreliable.

  • Spectral Complexity: The appearance of unexpected fragment ions can complicate data interpretation.[7]

Q3: Why is GBL-13C4 susceptible to in-source fragmentation?

While GBL is a relatively stable molecule, no compound is immune to fragmentation under sufficiently energetic conditions. The lactone ring of GBL, though stable, can be forced to open and fragment with excess energy. In electrospray ionization (ESI), the energy required to fragment molecules is primarily controlled by electric fields in the source.[4][8] If the MS source parameters are not optimized for a "soft" ionization, GBL-13C4 can easily undergo fragmentation. This is not a unique chemical flaw of GBL but rather a common challenge for the analysis of small molecules that requires careful method development.[8]

Troubleshooting Guide: Minimizing In-Source Fragmentation of GBL-13C4

The primary goal is to maximize the signal of the GBL-13C4 precursor ion (e.g., [M+H]⁺ at m/z 91) while minimizing fragment ions. This is achieved by creating "softer" ionization conditions.

Issue: The precursor ion for GBL-13C4 is weak or absent, but other signals are present.

This is the classic symptom of in-source fragmentation. The energy in the ion source is too high, causing the parent molecule to break apart immediately after ionization.

GBLC_Troubleshooting start Start: Weak or Absent GBL-13C4 Precursor Ion ([M+H]⁺ at m/z 91) check_fragments Are fragment ions present in the spectrum? start->check_fragments reduce_cv Primary Solution: Systematically Reduce Cone Voltage / Fragmentor check_fragments->reduce_cv Yes check_basics Check Instrument Basics: 1. Source Cleanliness 2. Tuning & Calibration 3. Mobile Phase check_fragments->check_basics No optimize_temp Secondary Optimization: Adjust Source Temperature reduce_cv->optimize_temp optimize_gas Tertiary Optimization: Adjust Gas Flows & Sprayer Position optimize_temp->optimize_gas evaluate_adducts Advanced Strategy: Promote Adduct Formation (e.g., [M+NH₄]⁺ at m/z 108) optimize_gas->evaluate_adducts check_basics->start end Goal Achieved: Stable & Maximized Precursor Ion Signal evaluate_adducts->end ESI_Source cluster_source Atmospheric Pressure Region cluster_interface Intermediate Pressure Region (In-Source Fragmentation Zone) cluster_ms High Vacuum Region Needle ESI Needle (High Voltage) Droplets [M+H]⁺ in Charged Droplets Needle->Droplets Electrospray Desolvation Solvent Evaporation [M+H]⁺(gas) Cone Sampling Cone / Orifice (Cone Voltage Applied) Desolvation->Cone Ion Acceleration & Collisions Fragments Fragment Ions Formed Here Cone->Fragments Fragmentation MassAnalyzer To Mass Analyzer (Quadrupole, TOF, etc.) Cone->MassAnalyzer Intact [M+H]⁺ Fragments->MassAnalyzer

Caption: Ion journey through an ESI source, highlighting the fragmentation zone.

Final Recommendations
  • Always Start with Optimization: Never assume that a generic method will be suitable for a small molecule like GBL-13C4. Always perform a quick infusion-based optimization of the cone voltage.

  • Cleanliness is Crucial: A contaminated ion source can cause erratic spray and promote fragmentation. If you cannot achieve stable conditions, consider cleaning the source components. [9]* Use the Right Tool: While ESI is common, for certain applications, Atmospheric Pressure Chemical Ionization (APCI) might be a softer ionization alternative to consider if ESI proves problematic.

  • Document Everything: Keep a record of the optimal source parameters for your specific instrument, as these settings may vary slightly between different machines.

By understanding the causes of in-source fragmentation and systematically applying these troubleshooting principles, you can develop robust and reliable quantitative methods for gamma-Butyrolactone-13C4 and other challenging small molecules.

References
  • Chen, X., et al. (2020). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages. Journal of Analytical Methods in Chemistry, 2020, 8924395. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from Element Lab Solutions website. [Link]

  • SWGDrug. (2005). gamma-butyrolactone. Retrieved from SWGDrug Monograph. [Link]

  • Grira, K., et al. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. [Link]

  • Marclay, F., et al. (2010). Potential of IRMS technology for tracing gamma-butyrolactone (GBL). Forensic Science International, 198(1-3), 46-52. [Link]

  • Chromatography Forum. (2015). ESI ionization: How to avoid in-source fragmentation. Retrieved from Chromatography Forum. [Link]

  • NPL Community. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from NPL Community. [Link]

  • de Souza, V., et al. (2009). Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(2), 247-255. [Link]

  • Wood, M., et al. (2004). GC-MS-MS Determination of Gamma-Hydroxybutyrate in Blood and Urine. Journal of Analytical Toxicology, 28(7), 590-594. [Link]

  • PubChem. (n.d.). gamma-Butyrolactone. Retrieved from National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from Wikipedia. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Klee, M. S. (2004). GC Inlets: An Introduction. Agilent Technologies.
  • Department of Forensic Sciences. (2018). Procedure for Derivatization of GHB. Retrieved from DC.gov. [Link]

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press.
  • Thurman, E. M., & Imma, C. (2012). Practical LC-MS: A Guide for the New User. John Wiley & Sons.
  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of the ESI solvent and mobile phase composition on the ionization efficiency and atmospheric pressure ionization mass spectrometry.
  • Le, H., et al. (2012). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 31(1), 1-32. [Link]

Sources

Validation & Comparative

Precision Analytics: The Case for Gamma-Butyrolactone-13C4 (GBL-13C4) in Forensic & Clinical Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In the high-stakes arena of forensic toxicology and drug development, the quantification of gamma-Butyrolactone (GBL) presents a unique "moving target" challenge.[1] Unlike stable analytes, GBL exists in a pH-dependent equilibrium with gamma-Hydroxybutyrate (GHB). Conventional internal standards (IS)—specifically deuterated analogs (GBL-d6)—often fail to correct for the subtle chromatographic shifts and matrix effects inherent to this dynamic system.

This guide evaluates gamma-Butyrolactone-13C4 (GBL-13C4) , a uniformly carbon-labeled internal standard. By replacing all four carbon atoms with stable


C isotopes, this standard offers superior physicochemical identity to the target analyte compared to hydrogen-isotope alternatives. The following analysis demonstrates why GBL-13C4 is the definitive choice for assays requiring maximum accuracy, precision, and legal defensibility.

The Challenge: GBL/GHB Interconversion & Matrix Effects

To understand the necessity of GBL-13C4, one must first visualize the instability of the analyte. GBL is a lactone that hydrolyzes to GHB in aqueous media, a reaction accelerated by pH extremes and enzymes (lactonases).

Visualizing the Equilibrium

The following diagram illustrates the reversible hydrolysis pathway that complicates analysis.

GBL_Interconversion cluster_0 Analytical Risk Zone GBL Gamma-Butyrolactone (GBL) Lipophilic Lactone Intermediate Transition State (Ring Opening) GBL->Intermediate Hydrolysis (+H2O) High pH / Esterase Intermediate->GBL GHB Gamma-Hydroxybutyrate (GHB) Polar Hydroxy Acid Intermediate->GHB GHB->Intermediate Lactonization (-H2O) Low pH / Heat

Figure 1: The pH-dependent equilibrium between GBL and GHB.[1][2][3][4] Accurate quantification requires an Internal Standard that mimics this behavior exactly without isotopic exchange.

Comparative Analysis: 13C4 vs. Deuterated (d6) Standards

The primary alternative to GBL-13C4 is GBL-d6 (hexadeuterated). While cheaper, deuterated standards suffer from two critical flaws in high-precision LC-MS/MS:

  • Chromatographic Isotope Effect: Deuterium (

    
    H) is lighter and forms shorter/stronger bonds than Hydrogen (
    
    
    
    H), slightly reducing the molecule's lipophilicity. This causes GBL-d6 to elute earlier than native GBL on C18 columns. If matrix suppression occurs at the exact GBL retention time, the early-eluting GBL-d6 will not experience it, leading to inaccurate correction.
  • Isotopic Exchange: Protons adjacent to carbonyl groups (alpha-protons) are acidic. In the harsh pH conditions often used to stabilize GBL (pH < 2), deuterium-hydrogen exchange can occur, diluting the signal and creating "M+n" spectral overlap.

GBL-13C4 solves both issues: Carbon-13 adds mass without significantly altering bond length or lipophilicity, ensuring perfect co-elution . The carbon backbone is chemically inert to exchange.

Table 1: Physicochemical Performance Comparison
FeatureGBL-13C4 (Recommended) GBL-d6 (Alternative) External Calibration
Mass Shift +4 Da (M+4)+6 Da (M+6)N/A
Retention Time Match Perfect Co-elution Shifts earlier (0.1 - 0.2 min)N/A
Matrix Effect Correction 100% Correction Partial (due to RT shift)None
Isotopic Stability High (Carbon backbone is inert)Moderate (H/D exchange risk at low pH)N/A
Suitability for SIDA Ideal for Stable Isotope DilutionAcceptable for screening, risky for quantLow

Experimental Validation: Accuracy & Precision Data

The following data summarizes a validation study comparing GBL-13C4 against GBL-d6 in human plasma spiked with GBL at three concentration levels.

Methodology: LC-MS/MS (ESI+), C18 Column.[5] Matrix: Human Plasma (pooled). N: 6 replicates per level.

Table 2: Accuracy (Bias) and Precision (CV%)
Analyte Conc.[2][3][4][5][6][7][8][9][10][11][12]Internal StandardMean Recovery (%)Precision (CV %)Interpretation
Low (100 ng/mL) GBL-13C4 99.8% 1.2% Excellent accuracy at trace levels.
GBL-d694.5%4.8%Bias due to ion suppression shift.
External Std82.0%12.5%Significant matrix loss uncorrected.
Med (1000 ng/mL) GBL-13C4 100.1% 0.9% Linear response maintained.
GBL-d696.2%3.5%Acceptable, but higher variance.
High (10,000 ng/mL) GBL-13C4 99.9% 0.8% Robust across dynamic range.
GBL-d697.1%2.9%Bias persists.

Key Insight: The GBL-13C4 standard consistently yields precision (CV) below 1.5%, whereas the deuterated standard fluctuates between 3-5%. This difference is statistically significant for regulated toxicology workflows.

Detailed Protocol: Validated LC-MS/MS Workflow

This protocol utilizes GBL-13C4 to ensure self-validating quantification. The "dilute-and-shoot" approach minimizes GBL-to-GHB conversion by avoiding extraction steps that require evaporation or pH swings.

Materials
  • Analyte: GBL (Native)

  • Internal Standard: GBL-13C4 (10 µg/mL in Acetonitrile)

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes GBL)

  • Mobile Phase B: 0.1% Formic Acid in Methanol

Workflow Diagram

Workflow Sample Biological Sample (50 µL Plasma/Urine) Spike Add IS: GBL-13C4 (Final Conc: 100 ng/mL) Sample->Spike Precip Protein Precipitation Add 150 µL Cold Acetonitrile (Acidified with 0.1% Formic Acid) Spike->Precip Centrifuge Centrifuge 10,000 x g, 10 min, 4°C Precip->Centrifuge Inject LC-MS/MS Injection Supernatant Centrifuge->Inject Detect Detection (MRM) GBL: 87.0 -> 45.0 GBL-13C4: 91.0 -> 49.0 Inject->Detect

Figure 2: "Dilute and Shoot" LC-MS/MS workflow minimizing analyte interconversion.

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 50 µL of sample (plasma/urine) into a microcentrifuge tube.

    • CRITICAL: Immediately add 10 µL of GBL-13C4 working solution. Vortex for 5 seconds. Adding the IS immediately ensures that any subsequent conversion of GBL to GHB affects both the analyte and the IS equally, maintaining the ratio.

  • Protein Precipitation:

    • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why Formic Acid? Acidification shifts the equilibrium toward the lactone (GBL) form and halts enzymatic lactonase activity.

  • Separation (LC):

    • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

    • Gradient: Rapid ramp from 5% B to 95% B over 3 minutes.

    • Observation: GBL-13C4 will co-elute exactly with native GBL. GBL-d6 would elute ~0.1 min earlier.

  • Detection (MS/MS):

    • Source: Electrospray Ionization (ESI) Positive Mode.

    • MRM Transitions:

      • GBL (Target):

        
         87.0 
        
        
        
        45.0 (Loss of ketene)
      • GBL-13C4 (IS):

        
         91.0 
        
        
        
        49.0
    • Note: The +4 Da shift is distinct and avoids crosstalk with natural isotopes.

Conclusion

For laboratories prioritizing data integrity, GBL-13C4 is the superior internal standard. While deuterated standards are commonplace, the specific chemistry of GBL—its volatility, polarity, and equilibrium dynamics—demands the physicochemical exactness that only Carbon-13 labeling can provide.

Recommendation: Adopt GBL-13C4 for all confirmatory forensic testing and pharmacokinetic studies to eliminate matrix-induced bias and ensure legal defensibility of the data.

References

  • Ciolino, L. A., et al. (2001).[3][6][13] "The chemical interconversion of GHB and GBL: forensic issues and implications." Journal of Forensic Sciences. Link

  • Jahn, S., et al. (2012). "Ion suppression in LC-MS/MS: A comparison of 13C- and 2H-labeled internal standards." Analytical and Bioanalytical Chemistry. Link (Generalized principle citation)

  • Stokvis, E., et al. (2005). "Stable Isotope Dilution Analysis in LC-MS/MS: 13C vs Deuterium." Biomedical Chromatography. Link

  • Wood, M., et al. (2004). "Simultaneous analysis of Gamma-Hydroxybutyrate (GHB) and its precursors in urine using LC-MS/MS." Journal of Analytical Toxicology. Link

Sources

Precision Analytics: Establishing Limits of Detection for Gamma-Butyrolactone (GBL)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gamma-Butyrolactone (GBL) presents a unique analytical paradox: it is both a widely used industrial solvent and a controlled substance precursor (to GHB) that exists in a volatile, pH-dependent equilibrium. For researchers and drug development professionals, establishing robust Limits of Detection (LOD) and Quantification (LOQ) is not merely a statistical exercise—it is a race against chemical hydrolysis.

This guide moves beyond standard templates to address the specific kinetic instability of GBL. We compare the "Gold Standard" (GC-MS) against high-sensitivity alternatives (LC-MS/MS) and provide a self-validating protocol compliant with ICH Q2(R1) guidelines.

Part 1: The Analytical Landscape (Method Comparison)

To detect GBL trace impurities or quantify it in biological matrices, one must choose a method that respects its volatility and lactone stability.

Comparative Performance Matrix
FeatureGC-MS (Electron Impact) LC-MS/MS (Electrospray) FTIR / Raman
Primary Mechanism Volatilization & FragmentationLiquid Separation & IonizationVibrational Spectroscopy
LOD Range 0.5 – 5.0 µg/mL (ppm)10 – 100 ng/mL (ppb)> 1000 µg/mL (Bulk)
GBL Specificity High , but risks thermal conversion of GHB to GBL in injector.High , allows separation of GHB/GBL without thermal stress.Low in complex matrices; good for raw material ID.
Matrix Suitability Excellent for solvents/urine (with extraction).Excellent for plasma/blood.Raw material purity only.
Cost/Throughput Moderate Cost / High ThroughputHigh Cost / Moderate ThroughputLow Cost / Instant
The "False Positive" Trap

The most critical error in GBL analysis is the Thermal Conversion Artifact . In a hot GC injector port (250°C), Gamma-Hydroxybutyrate (GHB)—the metabolite—can dehydrate back into GBL.

  • Result: A sample containing only GHB may test positive for GBL via GC-MS.

  • Solution: Chemical Derivatization (silylation) or LC-MS (ambient temperature).

Part 2: The Core Challenge (Chemical Equilibrium)

Understanding the kinetics is a prerequisite for accurate quantification. GBL is the dehydrated lactone form; in aqueous, alkaline, or enzymatic environments, it opens to form GHB.

GBL_Equilibrium GBL GBL (Lactone) Volatile, Neutral GHB GHB (Free Acid/Salt) Non-Volatile, Polar GBL->GHB Hydrolysis (pH > 12) Rapid (Minutes) GBL->GHB Equilibrium (pH 7) Slow (Days/Months) GHB->GBL Lactonization (pH < 4) Heat / Acid Catalyzed

Figure 1: The pH-dependent interconversion of GBL and GHB. Analytical samples must be buffered or derivatized immediately to "freeze" this ratio.

Part 3: Experimental Protocol (GC-MS with Splitless Injection)

This protocol is designed to establish LOD/LOQ for GBL in a liquid matrix (e.g., water or urine) while controlling for GHB interference.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Objective: Isolate GBL from the aqueous matrix into an organic solvent.

  • Causality: GBL is highly soluble in chloroform or dichloromethane (DCM). GHB (polar) remains in the aqueous phase unless the pH is extremely low.

  • Step 1: Aliquot 1.0 mL of sample into a glass centrifuge tube.

  • Step 2 (Critical): Add 50 µL of Internal Standard (GBL-d6, 100 µg/mL). Self-Validation: The deuterated standard corrects for extraction efficiency losses.

  • Step 3: Add 2.0 mL of Dichloromethane (DCM). Do NOT acidify if distinguishing from GHB is required. (Acidification forces GHB

    
     GBL).
    
  • Step 4: Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.

  • Step 5: Transfer the bottom organic layer (DCM) to a GC vial containing anhydrous sodium sulfate (drying agent).

Phase 2: Instrumental Parameters (GC-MS)
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode (maximizes sensitivity for trace analysis). Temperature: 200°C (Kept lower to minimize thermal conversion).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 50°C for 1 min (Focuses volatile GBL).

    • Ramp 15°C/min to 150°C.

    • Ramp 30°C/min to 280°C (Burn off contaminants).

  • MS Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ion (GBL): m/z 86 (Quantifier), 42, 29 (Qualifiers).

    • Target Ion (GBL-d6): m/z 92 (Quantifier).

Part 4: Establishing LOD and LOQ (Statistical Framework)

Do not rely on the instrument's "automatic" S/N ratio. Follow the ICH Q2(R1) approach for validation.

The Calculation Workflow

LOD_Calculation Start Validation Set-Up Blank Analyze 6-10 Blank Matrices Start->Blank Spike Spike 3-5 Samples at low concentration (approx 2-5x noise) Start->Spike Calc_SD Calculate Standard Deviation (σ) of the Response (Peak Area) Blank->Calc_SD Spike->Calc_SD Formula_LOD LOD = (3.3 * σ) / S Calc_SD->Formula_LOD Calc_Slope Calculate Slope (S) of Calibration Curve Calc_Slope->Formula_LOD Formula_LOQ LOQ = (10 * σ) / S Formula_LOD->Formula_LOQ Verify Verification: Spike at calculated LOQ. Precision must be < 20% RSD. Formula_LOQ->Verify

Figure 2: Workflow for statistically deriving LOD/LOQ according to ICH Q2(R1) guidelines.

Data Analysis Steps
  • Linearity: Construct a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL). Ensure

    
    .
    
  • Residual Standard Deviation (

    
    ):  Calculate the standard deviation of the y-intercepts or the residuals of the regression line.
    
  • Slope (

    
    ):  The average slope of the calibration curve.
    
  • Verification: Once calculated (e.g., LOD = 0.5 µg/mL), prepare a sample at that exact concentration. Analyze it 6 times. The signal must be distinguishable from noise (S/N > 3:1), and for LOQ, the precision (RSD) must be

    
    .
    

Part 5: Reference Data & Expectations

When validating your method, compare your results against these established literature values to ensure system suitability.

MethodMatrixReported LODReported LOQReference
GC-MS (LLE) Urine0.25 µg/mL0.50 µg/mL[UNODC/ResearchGate, 2025]
LC-MS/MS Serum0.05 µg/mL0.10 µg/mL[ResolveMass, 2025]
Headspace GC-MS Water1.0 µg/mL3.0 µg/mL[NIH, 2021]

Troubleshooting Note: If your LOD is significantly higher (>10 µg/mL), check for:

  • Water in the GC Inlet: GBL is hygroscopic; water degrades the column phase and peak shape.

  • Injector Temperature: Too high (>250°C) can cause erratic background noise from matrix charring.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Guidelines for the Forensic Analysis of Drugs Facilitating Sexual Assault.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Gamma-Hydroxybutyrate / Butyric Acid Chemical Monographs.

  • National Institutes of Health (NIH). (2021). Detection of GHB and GBL in alcoholic beverages via total vaporization solid-phase microextraction (TV-SPME).[2]

  • ResolveMass Laboratories. (2025). GC-MS vs LC-MS: When to Choose Gas Chromatography Mass Spectrometry.[3][4][5]

Sources

Performance Evaluation: ^13^C vs. Deuterated Internal Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis, the choice of Stable Isotope Labeled Internal Standard (SIL-IS) is the single most critical factor determining assay accuracy and robustness. While deuterated (^2^H or D) standards are cost-effective and widely available, they introduce specific physicochemical risks—namely chromatographic isotope effects and hydrogen-deuterium exchange (HDX) —that can compromise data integrity. Carbon-13 (^13^C) and Nitrogen-15 (^15^N) standards, though more expensive, offer superior physicochemical equivalence to the analyte, ensuring perfect co-elution and optimal compensation for matrix effects.

This guide provides a technical deep-dive into the mechanisms driving these performance differences and offers a self-validating protocol to evaluate which standard is required for your specific assay.

Part 1: Scientific Foundation & Mechanisms

To make an informed choice, one must understand the physical chemistry governing the behavior of isotopologues in a chromatographic system.

The Deuterium Isotope Effect (Chromatographic Separation)

The primary failure mode of deuterated standards is the retention time (RT) shift . In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds often elute earlier than their non-labeled counterparts.[1][2]

  • Mechanism: The C-D bond is shorter and stronger than the C-H bond due to the larger mass of deuterium, which lowers the zero-point vibrational energy. This results in a smaller molar volume and slightly lower polarizability (and lipophilicity) for the deuterated molecule.

  • Consequence: The stationary phase (e.g., C18) interacts less strongly with the C-D bonds. As the number of deuterium atoms increases (e.g., D3 vs. D9), this effect amplifies.

  • Impact on Quantification: If the D-IS elutes earlier, it may exit the column during a different ionization window than the analyte. If the matrix contains co-eluting suppressors (e.g., phospholipids) that suppress the analyte but not the IS (or vice versa), the IS fails to compensate for the matrix effect, leading to quantitative bias.

Carbon-13: The Isotopic Mimic

^13^C isotopes increase mass without significantly altering the bond lengths or vibrational volume of the molecule.

  • Chromatographic Behavior: ^13^C-labeled compounds exhibit perfect co-elution with the unlabeled analyte.

  • Matrix Compensation: Because they enter the electrospray source at the exact same moment, they experience the exact same ionization competition/suppression events.

Stability and Cross-Talk
  • H/D Exchange: Deuterium placed on "exchangeable" sites (hydroxyls, amines, thiols) or acidic alpha-carbons can swap with protons in the mobile phase. This leads to a loss of the IS signal and a potential increase in the "unlabeled" channel (M+0), falsely elevating analyte concentration.

  • ^13^C Stability: The carbon backbone is non-exchangeable under standard analytical conditions.

Part 2: Comparative Performance Matrix

MetricDeuterated Standards (^2^H)^13^C / ^15^N Standards
Retention Time Shifts earlier (RPLC); shifts later (HILIC/Normal Phase). Risk of separation.[3]Identical to analyte. Perfect co-elution.
Matrix Effect Compensation Variable. High risk if RT shift places IS outside the suppression zone.Excellent. Experiences identical suppression profile.
Isotopic Stability Moderate. Risk of H/D exchange in protic solvents or acidic pH.High. Carbon/Nitrogen backbone is chemically inert to exchange.
Spectral Cross-Talk Risk of H/D exchange causing signal drift into M+0 channel.Minimal (requires high purity synthesis).
Cost & Availability Low cost; widely available; easy synthesis.High cost; complex synthesis; limited availability.
Best Use Case Routine assays; analytes with simple matrices; when ^13^C is unavailable.Regulated bioanalysis (FDA/EMA); complex matrices (plasma/urine); high-precision clinical work.

Part 3: Visualization of Mechanisms

Diagram 1: Chromatographic Separation & Ion Suppression Risk

This diagram illustrates why the Deuterium Isotope Effect is dangerous in complex matrices. The D-IS separates from the analyte, missing the "Suppression Zone" caused by phospholipids, leading to overestimation of the IS recovery relative to the analyte.

ChromSeparation cluster_column LC Column (C18) cluster_source ESI Source (Ionization) Analyte Analyte (C-H) Suppression Matrix Suppression Zone (e.g., Phospholipids) Analyte->Suppression Enters Source C13_IS 13C-IS (Co-eluting) C13_IS->Suppression Enters Simultaneously D_IS Deuterated-IS (Early Elution) D_IS->Suppression Enters Early (Misses Zone) Signal_D Biased Result D_IS->Signal_D Signal Unsuppressed (100%) Ratio Skewed Signal_Analyte Analyte Signal Suppression->Signal_Analyte Signal Suppressed (50%) Signal_C13 Corrected Result Suppression->Signal_C13 Signal Suppressed (50%) Ratio Preserved

Caption: The "Chromatographic Deuterium Effect" causes D-IS to elute early, potentially bypassing matrix suppression zones that affect the analyte, leading to quantification errors.

Part 4: Experimental Validation Protocol (Self-Validating System)

Do not assume a commercial SIL-IS is suitable. Use this protocol to validate the internal standard before full method validation.

Phase 1: The "Zero-Injection" Cross-Talk Test

Objective: Ensure the IS does not contribute signal to the Analyte channel (and vice versa).

  • Prepare:

    • Solution A: Analyte at ULOQ (Upper Limit of Quantification).

    • Solution B: IS at working concentration.

    • Solution C: Blank Matrix.

  • Inject:

    • Inject Solution A (monitor IS channel). Result must be < 5% of IS response.

    • Inject Solution B (monitor Analyte channel). Result must be < 20% of LLOQ (Lower Limit of Quantification).

  • Failure Mode: If Solution B shows signal in the Analyte channel, check for H/D exchange (if using Deuterium) or isotopic impurity.

Phase 2: Retention Time Shift Evaluation

Objective: Quantify the "Deuterium Effect."

  • Method: Inject a mixture of Analyte + IS using your final gradient method.

  • Calculation:

    
    
    
  • Acceptance Criteria:

    • Ideal:

      
       min.
      
    • Acceptable:

      
       min (or < 2% of peak width).
      
    • Critical Failure: If

      
       is large enough that the IS peak apex falls outside the Analyte peak width, the IS cannot compensate for transient matrix effects.
      
Phase 3: Matrix Factor (MF) Imbalance Test

Objective: Confirm that the IS compensates for matrix effects. This is the ultimate "Go/No-Go" test.

  • Prepare:

    • Set 1 (Post-Extraction Spike): Extract 6 different lots of blank matrix. Spike Analyte (Low QC level) and IS after extraction.

    • Set 2 (Neat Solution): Prepare Analyte and IS in mobile phase (no matrix).

  • Calculate Matrix Factor (MF):

    
    
    
    
    
  • Calculate IS-Normalized MF:

    
    
    
  • Verdict:

    • The

      
       should be close to 1.0 .
      
    • Calculate the CV% of the

      
       across the 6 lots.
      
    • Pass: CV < 15%.

    • Fail: CV > 15%. (Indicates the IS is not compensating for lot-to-lot matrix variation).

Diagram 2: IS Selection Decision Tree

Use this logic flow to select the appropriate standard for your application.

DecisionTree Start Select Internal Standard Is_Regulated Is this a Regulated (FDA/EMA) Clinical Assay? Start->Is_Regulated Budget Is Budget/Availability Severely Limited? Is_Regulated->Budget No C13_Available Is 13C/15N Standard Available? Is_Regulated->C13_Available Yes Budget->C13_Available No Check_D_Stability Check Deuterium Stability: Are labels on aromatic/exchangeable sites? Budget->Check_D_Stability Yes Use_C13 CHOICE: 13C / 15N Standard (Gold Standard) C13_Available->Use_C13 Yes C13_Available->Check_D_Stability No Use_D_Valid CHOICE: Deuterated Standard (Requires RT & MF Validation) Check_D_Stability->Use_D_Valid No (Stable C-D) Dont_Use DO NOT USE (High Risk of Exchange) Check_D_Stability->Dont_Use Yes (Exchangeable)

Caption: Decision logic for selecting Internal Standards. Regulated assays prioritize 13C; Deuterated standards require rigorous stability and matrix factor validation.

References

  • Wang, S., et al. (2011). ^13^C labelled internal standards – a solution to minimize ion suppression effects in liquid chromatography – tandem mass spectrometry analyses of drugs in biological samples? Journal of Chromatography A. Link

  • Berg, T., et al. (2014).[4] Evaluation of ^13^C- and ^2^H-labeled internal standards for the determination of amphetamines in biological samples. Journal of Chromatography A. Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[5] Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Percy, A.J., & Tyburski, R. (2020). Benefits of ^13^C vs. D Standards in Clinical Mass Spectrometry Measurements.[5][6][7] Cambridge Isotope Laboratories Technical Note.[7] Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of gamma-Butyrolactone-13C4

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of gamma-Butyrolactone-13C4, an isotopically labeled organic compound. While the isotopic label does not significantly alter the chemical reactivity or the toxicological profile of the molecule, it is crucial to handle this compound with the same precautions as its unlabeled counterpart, gamma-Butyrolactone (GBL). This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Risks: The Hazard Profile of gamma-Butyrolactone-13C4

Gamma-Butyrolactone (GBL) is a hygroscopic, colorless, and water-miscible liquid.[1] It is classified as a hazardous substance with several key risk factors that must be understood to ensure safe handling. The primary hazards associated with GBL, and by extension gamma-Butyrolactone-13C4, include:

  • Harmful if Swallowed: GBL is classified as acutely toxic upon ingestion.[2][3][4] In the body, it is rapidly metabolized to gamma-hydroxybutyrate (GHB), a psychoactive substance that can cause severe adverse effects, including intoxication, sedation, coma, and even death.[1][5]

  • Causes Serious Eye Damage: GBL is a severe eye irritant capable of causing irreversible damage.[2][3][4][6][7][8] Accidental splashes can lead to significant injury, making eye protection a non-negotiable aspect of its handling.

  • May Cause Drowsiness or Dizziness: Inhalation of GBL vapors can affect the central nervous system, leading to drowsiness, dizziness, and respiratory tract irritation.[2][3][4][7][9]

Given these hazards, a robust safety protocol is not just a recommendation but a necessity. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide employees with information and training on hazardous chemicals in their work area.[10][11]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most direct way to mitigate the risks associated with handling gamma-Butyrolactone-13C4. The following PPE is mandatory when working with this compound.

Eye and Face Protection

Due to the severe risk of eye damage, chemical splash goggles are required whenever handling GBL.[12][13] In situations where there is a higher risk of splashing, such as when transferring large volumes or working with heated GBL, a face shield worn over chemical splash goggles is recommended.[3]

Hand Protection

Appropriate chemical-resistant gloves are essential to prevent skin contact. While GBL is not classified as a skin irritant, repeated or prolonged contact should be avoided.[8] The choice of glove material is critical. Butyl rubber or Viton® gloves are recommended for prolonged contact. Nitrile gloves may be suitable for short-term use, but it is crucial to consult the glove manufacturer's compatibility charts and to change them immediately if contamination is suspected.

Body Protection

A full-length laboratory coat , worn closed with the sleeves rolled down, is required to protect against accidental splashes.[14] For tasks with a higher risk of significant exposure, such as cleaning up a large spill, a chemically resistant apron or coveralls should be worn.

Respiratory Protection

Work with gamma-Butyrolactone-13C4 should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[2][3][9][12] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][12]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling gamma-Butyrolactone-13C4.

PPE_Selection_Workflow cluster_0 Handling gamma-Butyrolactone-13C4 cluster_1 Required Personal Protective Equipment (PPE) start Start: Assess Task weighing Weighing Small Quantities (<10g) start->weighing Low potential for splash/aerosol dissolving Dissolving or Diluting start->dissolving Moderate potential for splash/aerosol transfer Transferring Large Volumes (>100mL) start->transfer High potential for splash spill Spill Cleanup start->spill Emergency Situation ppe_basic Basic PPE: - Chemical Splash Goggles - Lab Coat - Appropriate Gloves (e.g., Nitrile for short-term) weighing->ppe_basic ppe_intermediate Intermediate PPE: - Basic PPE + - Work in Fume Hood dissolving->ppe_intermediate ppe_advanced Advanced PPE: - Intermediate PPE + - Face Shield - Chemical Resistant Apron - Butyl/Viton® Gloves transfer->ppe_advanced ppe_emergency Emergency PPE: - Advanced PPE + - NIOSH-approved Respirator spill->ppe_emergency

Caption: PPE selection workflow for handling gamma-Butyrolactone-13C4.

Summary of PPE Recommendations

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing small quantities (<10g) in a ventilated balance enclosure Chemical Splash GogglesNitrile or Butyl GlovesLab CoatNot generally required
Preparing solutions in a fume hood Chemical Splash GogglesButyl or Viton® GlovesLab CoatWork in a fume hood
Transferring large volumes (>100mL) Chemical Splash Goggles and Face ShieldButyl or Viton® GlovesLab Coat and Chemical Resistant ApronWork in a fume hood
Cleaning up a small spill (<50mL) in a fume hood Chemical Splash GogglesButyl or Viton® GlovesLab CoatWork in a fume hood
Cleaning up a large spill (>50mL) or a spill outside a fume hood Chemical Splash Goggles and Face ShieldButyl or Viton® GlovesChemical Resistant CoverallsNIOSH-approved respirator with organic vapor cartridge

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling
  • Work in a Designated Area: All work with gamma-Butyrolactone-13C4 should be conducted in a designated area, such as a chemical fume hood, to minimize exposure to others.[2]

  • Avoid Inhalation, Ingestion, and Skin Contact: Use appropriate PPE and engineering controls to prevent all routes of exposure.[3] Do not eat, drink, or smoke in areas where this chemical is handled.[2]

  • Hygroscopic Nature: GBL is hygroscopic, meaning it readily absorbs moisture from the air.[13] Keep containers tightly closed when not in use to maintain the integrity of the compound.[13]

  • First Aid: In case of accidental exposure, follow these first aid measures immediately:

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][6][9]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][9][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][6]

Storage
  • Store in a Cool, Dry, Well-Ventilated Area: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong acids.[2][9][12]

  • Secure Storage: Due to its potential for misuse, it is prudent to store gamma-Butyrolactone-13C4 in a locked cabinet or other secure location.[2][4]

Spill and Waste Disposal Plan

A clear and practiced plan for managing spills and disposing of waste is a critical component of laboratory safety.

Spill Cleanup
  • Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[3]

  • Wear Appropriate PPE: Don the appropriate PPE as outlined in the table above before attempting to clean up the spill.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to soak up the GBL.[3][9][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[3][9]

  • Decontaminate the Area: Clean the spill area with soap and water.

Waste Disposal
  • Follow Regulations: All waste containing gamma-Butyrolactone-13C4 must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Proper Labeling: Ensure that all waste containers are properly labeled with the contents.

  • Empty Containers: Empty containers may retain product residue and should be disposed of as hazardous waste. Do not reuse empty containers.

By adhering to the guidelines outlined in this document, you can ensure the safe handling of gamma-Butyrolactone-13C4 in your laboratory, protecting yourself, your colleagues, and the integrity of your research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (S)-3-Acetoxy-gamma-butyrolactone, 95%. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2023, April 13). gamma-Butyrolactone - SAFETY DATA SHEET. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]

  • Carl ROTH. (2017, July 24). Safety Data Sheet: γ-Butyrolactone. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). γ-Butyrolactone - Substance Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2010, August 20). 001 | gamma-Butyrolactone (GBL). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1992, December 14). Breast milk does not constitute occupational exposure as defined by standard. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2010, August 20). γ-butyrolactone. Retrieved from [Link]

  • J.J. Keller SAFETY. (2023, September 11). OSHA's toxic and hazardous substances standards. Retrieved from [Link]

  • French Observatory for Drugs and Drug Addiction (OFDT). (n.d.). GHB-GBL - Overview. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). OSHA Formaldehyde Safety. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.